3-Hydroxy-5-nitrobenzamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC名 |
3-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)4-1-5(9(12)13)3-6(10)2-4/h1-3,10H,(H2,8,11) |
InChIキー |
PHNKKIPDPXJKPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 3-Hydroxy-5-nitrobenzamide from m-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible multi-step synthetic pathway for the preparation of 3-hydroxy-5-nitrobenzamide, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, m-nitrobenzaldehyde. The synthesis involves a five-step sequence: oxidation, nitration, selective reduction, diazotization with subsequent hydrolysis, and final amidation.
This document details the experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes visualizations of the synthetic workflow to aid in understanding the process.
Overall Synthetic Pathway
The synthesis of this compound from m-nitrobenzaldehyde is a multi-step process that strategically introduces the required functional groups onto the aromatic ring. The aldehyde group of the starting material is first oxidized to a carboxylic acid. This is followed by a second nitration to introduce a second nitro group at the 5-position. Subsequently, one of the two nitro groups is selectively reduced to an amine, which is then converted to a hydroxyl group via a diazonium salt intermediate. The final step involves the amidation of the carboxylic acid to yield the target molecule.
Caption: Overall synthetic route from m-nitrobenzaldehyde to this compound.
Detailed Synthesis and Methodologies
Step 1: Oxidation of m-Nitrobenzaldehyde to m-Nitrobenzoic Acid
The initial step involves the oxidation of the aldehyde functional group in m-nitrobenzaldehyde to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate as the oxidizing agent.
Experimental Protocol:
A solution of m-nitrobenzaldehyde (0.1 mol) in 50 mL of a suitable organic solvent such as toluene or ethyl acetate, containing a phase-transfer catalyst (0.01 mol), is prepared. To this, 50 mL of an aqueous solution of potassium permanganate (0.5 mol) is added. The biphasic mixture is stirred vigorously at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the manganese dioxide byproduct is removed by filtration. The organic layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid to precipitate the m-nitrobenzoic acid. The product is then collected by filtration, washed with cold water, and dried.[1]
| Parameter | Value | Reference |
| Starting Material | m-Nitrobenzaldehyde | [1] |
| Reagent | Potassium Permanganate (KMnO4) | [1] |
| Solvent | Toluene or Ethyl Acetate | [1] |
| Catalyst | Phase-Transfer Catalyst | [1] |
| Reaction Time | ~30 minutes | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | >90% | [1] |
digraph "Oxidation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Oxidation of m-Nitrobenzaldehyde", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];start [label="m-Nitrobenzaldehyde in Organic Solvent"]; reagent [label="Aqueous KMnO4"]; reaction [label="Vigorous Stirring at RT"]; filtration [label="Filter MnO2"]; separation [label="Separate Layers"]; acidification [label="Acidify Aqueous Layer"]; product [label="m-Nitrobenzoic Acid (Precipitate)"];
start -> reaction; reagent -> reaction; reaction -> filtration; filtration -> separation; separation -> acidification; acidification -> product; }
Caption: Workflow for the oxidation of m-nitrobenzaldehyde.
Step 2: Nitration of m-Nitrobenzoic Acid to 3,5-Dinitrobenzoic Acid
The second step is the introduction of another nitro group onto the aromatic ring. The carboxylic acid and the existing nitro group are both meta-directing, thus favoring the formation of the 3,5-disubstituted product. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.
Experimental Protocol:
In a round-bottomed flask, m-nitrobenzoic acid (0.5 mole) is dissolved in concentrated sulfuric acid (300 mL). Fuming nitric acid (100 mL) is added portion-wise while maintaining the temperature between 70°C and 90°C with external cooling. After the addition is complete, the mixture is heated on a steam bath for 4 hours. An additional 75 mL of fuming nitric acid is then added, and the mixture is heated for another 3 hours on a steam bath, followed by 3 hours in an oil bath at 135-145°C. The reaction mixture is cooled and then poured onto a mixture of ice and water (800 g ice and 800 mL water). The precipitated 3,5-dinitrobenzoic acid is collected by suction filtration and washed with water until the washings are free of sulfate ions. The crude product can be recrystallized from 50% ethanol.[2]
| Parameter | Value | Reference |
| Starting Material | m-Nitrobenzoic Acid | [2] |
| Reagents | Fuming Nitric Acid, Conc. Sulfuric Acid | [2] |
| Reaction Time | ~10 hours (total heating time) | [2] |
| Temperature | 70-145°C | [2] |
| Typical Yield | 54-58% | [2] |
Step 3: Selective Reduction of 3,5-Dinitrobenzoic Acid to 3-Amino-5-nitrobenzoic Acid
A crucial step in this synthesis is the selective reduction of one of the two nitro groups. This can be achieved using reagents such as sodium sulfide or sodium hydrosulfide, a classic method known as the Zinin reduction.
Experimental Protocol:
While a specific protocol for 3,5-dinitrobenzoic acid is not detailed in the provided search results, a general procedure involves dissolving the dinitro compound in an aqueous or alcoholic solution and treating it with a solution of sodium sulfide or sodium hydrosulfide. The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored to ensure mono-reduction. Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the 3-amino-5-nitrobenzoic acid. Careful control of stoichiometry and reaction time is essential to avoid over-reduction to the diamino product.[3][4]
| Parameter | Value | Reference |
| Starting Material | 3,5-Dinitrobenzoic Acid | [3][4] |
| Reagent | Sodium Sulfide or Sodium Hydrosulfide | [3][4] |
| Solvent | Aqueous or Ethanolic solution | [4] |
| Reaction Condition | Reflux | [4] |
| Expected Product | 3-Amino-5-nitrobenzoic Acid |
Step 4: Diazotization and Hydrolysis of 3-Amino-5-nitrobenzoic Acid to 3-Hydroxy-5-nitrobenzoic Acid
The amino group introduced in the previous step is converted to a hydroxyl group via a two-step, one-pot procedure involving diazotization followed by hydrolysis.
Experimental Protocol:
3-Amino-5-nitrobenzoic acid is suspended in an aqueous acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. After the addition is complete, the reaction mixture is stirred for a short period in the cold. The mixture is then gently warmed, or in some cases, added to boiling water or an aqueous solution of a copper salt, to facilitate the hydrolysis of the diazonium salt to the corresponding phenol. The evolution of nitrogen gas is observed during this step. Upon cooling, the 3-hydroxy-5-nitrobenzoic acid precipitates and can be collected by filtration.[5]
| Parameter | Value | Reference |
| Starting Material | 3-Amino-5-nitrobenzoic Acid | [5] |
| Reagents | Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4) | [5] |
| Reaction Temperature | 0-5°C (Diazotization), Elevated (Hydrolysis) | [5] |
| Expected Product | 3-Hydroxy-5-nitrobenzoic Acid |
Step 5: Amidation of 3-Hydroxy-5-nitrobenzoic Acid to this compound
The final step is the conversion of the carboxylic acid to the primary amide. A common method is to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.
Experimental Protocol:
3-Hydroxy-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), to form 3-hydroxy-5-nitrobenzoyl chloride. The reaction is typically performed in an inert solvent or neat, and the excess thionyl chloride is removed by distillation under reduced pressure. The crude acyl chloride is then dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran) and treated with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired this compound. The product can be isolated by filtration or extraction after the reaction is complete.[6]
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxy-5-nitrobenzoic Acid | [6] |
| Reagents | Thionyl Chloride (SOCl₂), Ammonia (NH₃) | [6] |
| Intermediate | 3-Hydroxy-5-nitrobenzoyl Chloride | [6] |
| Reaction Condition | Room temperature or gentle heating | [6] |
| Expected Product | This compound |
digraph "Amidation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Amidation via Acyl Chloride", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];start [label="3-Hydroxy-5-nitrobenzoic Acid"]; reagent1 [label="Thionyl Chloride (SOCl2)"]; intermediate [label="3-Hydroxy-5-nitrobenzoyl Chloride"]; reagent2 [label="Ammonia (NH3)"]; product [label="this compound"];
start -> intermediate [label=" Formation of Acyl Chloride"]; reagent1 -> intermediate; intermediate -> product [label=" Amination"]; reagent2 -> product; }
Caption: Workflow for the amidation of 3-hydroxy-5-nitrobenzoic acid.
Conclusion
The synthesis of this compound from m-nitrobenzaldehyde is a challenging but feasible multi-step process. The pathway outlined in this guide provides a logical sequence of reactions, each based on established organic transformations. For successful implementation, careful optimization of reaction conditions, particularly for the selective reduction and diazotization steps, is crucial. The provided protocols and data serve as a solid foundation for researchers and drug development professionals to further explore and adapt this synthesis for their specific applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]
- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Physicochemical Properties of 3-Hydroxy-5-nitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-5-nitrobenzamide. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and includes a representative synthetic workflow.
Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not extensively available in the public domain, the following table summarizes key predicted and estimated values based on its structural analogues and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | N/A |
| Molecular Weight | 182.13 g/mol | PubChem |
| Melting Point | Not available (estimated > 200 °C) | N/A |
| Boiling Point | Not available (predicted decomposition) | N/A |
| pKa (Phenolic Hydroxyl) | ~7-8 (estimated) | N/A |
| pKa (Amide) | ~17 (estimated) | N/A |
| Water Solubility | Low (predicted) | N/A |
| LogP | Not available (predicted to be low) | N/A |
Note: The values presented are largely predictive and should be confirmed by experimental analysis for any critical applications. The melting point is estimated to be high due to the presence of hydrogen bonding and the nitro group. The pKa of the phenolic hydroxyl group is expected to be lower than that of phenol (~10) due to the electron-withdrawing nitro group.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of this compound.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting[1][2][3][4].
-
Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results[5][6][7][8][9].
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the phenolic hydroxyl group is of primary interest.
Methodology (Spectrophotometric Titration):
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).
-
Titration: Aliquots of the stock solution are added to a series of buffered solutions with a range of known pH values.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the molecule will differ.
-
Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
-
Instrumentation: A calibrated pH meter and a UV-Vis spectrophotometer are required[10][11].
Synthetic Workflow
As no specific signaling pathways are associated with this compound, a representative experimental workflow for its synthesis is provided. The following diagram illustrates a plausible synthetic route starting from 3-hydroxybenzoic acid.
Caption: Synthesis of this compound.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Hydroxy-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Hydroxy-5-nitrobenzamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational studies, and established principles of organic chemistry to build a robust model of its structural and conformational characteristics. This document covers its molecular structure, predicted spectroscopic properties, a plausible synthesis protocol, and a theoretical conformational analysis. All quantitative data is summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at the C3 position, a nitro group at the C5 position, and a carboxamide group at the C1 position. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro and carboxamide) groups on the aromatic ring influences its electronic properties and reactivity.
The planarity of the benzene ring is expected, a common feature for substituted benzaldehydes and related structures. The orientation of the carboxamide and nitro groups relative to the plane of the benzene ring is a key aspect of its conformation.
Predicted Molecular Geometry
Based on analyses of related substituted benzamides, the atoms of the benzene ring and the directly attached atoms of the substituents are expected to be largely coplanar. The primary conformational flexibility arises from the rotation around the C1-C(O) bond and the C(O)-N bond of the carboxamide group, as well as the C5-N bond of the nitro group.
Table 1: Predicted General Molecular Properties of this compound
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₇H₆N₂O₄ | - |
| Molecular Weight | 182.14 g/mol | - |
| Appearance | Expected to be a pale yellow to brown crystalline solid | Analogy with related nitroaromatic compounds |
| Aromatic Ring | Largely planar | Crystallographic studies of related compounds |
Conformational Analysis
The conformation of this compound is primarily determined by the rotational barriers around the exocyclic single bonds. The two main points of rotation that dictate the overall conformation are the C(aryl)-C(amide) bond and the C(amide)-N bond.
Theoretical and NMR studies on substituted benzamides have shown that the amide group can adopt different orientations relative to the phenyl ring.[1] For this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the amide, or between the amide N-H and the hydroxyl oxygen, could influence the preferred conformation.
Computational studies on nitro-substituted symmetrical benzamides have highlighted the significant role of intermolecular N–H···O and C–H···O hydrogen bonds in stabilizing the crystal packing.[2] A similar interplay of intra- and intermolecular forces is expected to govern the conformation of this compound in the solid state.
Caption: Workflow for theoretical conformational analysis.
Spectroscopic Properties (Predicted)
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The nitro group will deshield ortho and para protons, while the hydroxyl group will have a shielding effect.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| H2 | 7.8 - 8.2 | d | 2-3 | Ortho to amide, meta to nitro and hydroxyl |
| H4 | 7.4 - 7.8 | dd | 8-9, 2-3 | Ortho to hydroxyl, meta to amide and nitro |
| H6 | 8.2 - 8.6 | d | 2-3 | Ortho to nitro and amide, meta to hydroxyl |
| -OH | 9.0 - 11.0 | br s | - | Phenolic proton, variable with solvent and concentration |
| -NH₂ | 7.5 - 8.5 | br s | - | Amide protons, variable with solvent and concentration |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 (-CONH₂) | 130 - 135 | Attached to electron-withdrawing group |
| C2 | 115 - 120 | Shielded by hydroxyl group |
| C3 (-OH) | 155 - 160 | Attached to electronegative oxygen |
| C4 | 120 - 125 | - |
| C5 (-NO₂) | 145 - 150 | Attached to electron-withdrawing group |
| C6 | 125 - 130 | Deshielded by nitro group |
| C=O | 165 - 170 | Carbonyl carbon |
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, Medium |
| N-H (amide) | Symmetric & Asymmetric Stretching | 3100 - 3500 | Medium |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (amide I) | Stretching | 1650 - 1690 | Strong |
| N-H (amide II) | Bending | 1580 - 1650 | Strong |
| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |
| NO₂ | Symmetric Stretching | 1335 - 1385 | Strong |
| C-O (hydroxyl) | Stretching | 1200 - 1300 | Medium |
| C-N (amide) | Stretching | 1180 - 1300 | Medium |
The presence of a nitro group attached to a benzene ring can sometimes complicate the interpretation of the out-of-plane C-H bending bands used to determine the substitution pattern.[3]
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro and carbonyl chromophores. Nitrophenols typically exhibit absorption maxima that are sensitive to the pH of the solution.[4][5] For 3-nitrophenol, a λmax around 340 nm is observed, with the absorption band extending into the visible region, which is responsible for its pale yellow color.[6] A similar absorption profile is anticipated for this compound.
Experimental Protocols
Synthesis of this compound from 3-Hydroxy-5-nitrobenzoic Acid
This procedure is adapted from general methods for the synthesis of amides from carboxylic acids.[7][8][9]
Materials:
-
3-Hydroxy-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HBTU, B(OCH₂CF₃)₃)
-
Ammonia solution (aqueous or in an organic solvent)
-
Anhydrous solvent (e.g., THF, DCM)
-
Base (e.g., triethylamine, pyridine) if using a coupling agent
Procedure (via Acyl Chloride):
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-hydroxy-5-nitrobenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gas ceases (typically 1-2 hours).
-
Remove the excess thionyl chloride under reduced pressure. The crude 3-hydroxy-5-nitrobenzoyl chloride can be used directly or purified by distillation or crystallization.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like THF or DCM and cool the solution in an ice bath.
-
Slowly add a concentrated solution of ammonia with vigorous stirring. A precipitate of the amide and ammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: Filter the reaction mixture and wash the solid with cold water to remove ammonium chloride.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Synthetic pathway for this compound.
Signaling Pathways and Biological Activity
While there is no specific information on signaling pathways directly involving this compound, various benzamide derivatives are known to possess a wide range of biological activities. For instance, some act as histone deacetylase (HDAC) inhibitors, while others have shown anti-inflammatory, analgesic, antibacterial, and antifungal properties. The structural motifs present in this compound suggest that it could be a candidate for screening in various biological assays, particularly those where related nitroaromatic or benzamide compounds have shown activity.
Conclusion
This technical guide has provided a detailed theoretical and predictive overview of the molecular structure and conformation of this compound. By drawing upon data from analogous compounds and established chemical principles, a comprehensive model of its properties has been constructed. The predicted spectroscopic data and the outlined synthesis protocol offer a solid foundation for researchers and scientists working with this compound. Further experimental validation, particularly through X-ray crystallography and comprehensive spectroscopic analysis, is recommended to confirm and refine the models presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 3-Hydroxy-5-nitrobenzamide: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Hydroxy-5-nitrobenzamide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and experimental data for the closely related compound, 3-nitrobenzamide, to serve as a valuable reference.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and an analysis of the compound's functional groups and structure.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 | Singlet | 1H | Ar-OH |
| ~8.5 | Singlet | 1H | Ar-H |
| ~8.2 | Singlet (broad) | 1H | -CONH₂ |
| ~8.0 | Singlet | 1H | Ar-H |
| ~7.8 | Singlet (broad) | 1H | -CONH₂ |
| ~7.7 | Singlet | 1H | Ar-H |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (Amide) |
| ~158 | C-OH |
| ~148 | C-NO₂ |
| ~136 | C-CONH₂ |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 | N-H stretch (amide) |
| 3300-2500 | O-H stretch (phenol, broad) |
| 1680-1640 | C=O stretch (amide I) |
| 1620-1580 | N-H bend (amide II) |
| 1550-1490 | N-O asymmetric stretch (nitro) |
| 1350-1300 | N-O symmetric stretch (nitro) |
| 1300-1200 | C-O stretch (phenol) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182.04 | [M]⁺ (Molecular Ion) |
| 166.04 | [M-NH₂]⁺ |
| 136.03 | [M-NO₂]⁺ |
| 121.03 | [M-CONH₂-OH]⁺ |
| 108.04 | [M-NO₂-CO]⁺ |
Experimental Spectroscopic Data for 3-Nitrobenzamide
As a structural analog, the experimental data for 3-nitrobenzamide provides a useful comparison.
¹H and ¹³C NMR Data for 3-Nitrobenzamide
Instrument: Varian CFT-20
| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 8.68 (t, 1H) | 165.8 |
| 8.42 (dd, 1H) | 148.1 |
| 8.28 (d, 1H) | 135.5 |
| 8.20 (br s, 1H) | 130.5 |
| 7.78 (t, 1H) | 126.3 |
| 7.65 (br s, 1H) | 122.1 |
Note: Specific peak assignments for ¹³C NMR were not available in the searched literature.
IR and Mass Spectrometry Data for 3-Nitrobenzamide
| IR (KBr, cm⁻¹) | Mass Spectrum (m/z) |
| 3420, 3200, 1670, 1620, 1530, 1350 | 166 (M⁺), 150, 120, 104, 92, 76 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-nitrobenzamide
This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxy-5-nitrobenzamide, a key consideration for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols for determining these properties and presents illustrative data based on the expected behavior of a compound with its structure.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following table presents illustrative solubility data for this compound in a range of common pharmaceutical solvents, determined using the equilibrium shake-flask method.
Table 1: Illustrative Equilibrium Solubility of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) - Illustrative |
| Water (pH 7.0) | 80.1 | < 0.1 |
| Phosphate Buffer (pH 7.4) | ~80 | < 0.1 |
| 0.1 N HCl (pH 1.2) | ~80 | < 0.1 |
| 0.1 N NaOH (pH 13) | ~80 | > 10 (likely forms a salt) |
| Ethanol | 24.6 | 5 - 10 |
| Methanol | 32.7 | 10 - 20 |
| Acetone | 20.7 | > 20 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 50 |
| Dichloromethane (DCM) | 8.9 | < 1 |
| Ethyl Acetate | 6.0 | 1 - 5 |
Disclaimer: The data presented in this table is illustrative and intended to provide a general understanding of the expected solubility profile. Actual experimental values may vary.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method.[1] This method involves adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached.[1]
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a different solvent system.
-
Agitation: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids. The separation of the saturated solution from the excess solid is a critical step and can be achieved by centrifugation or filtration.[1]
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualization of Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability of this compound
Stability testing is crucial to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[2][3] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[2][4]
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products - Illustrative |
| Hydrolysis | |||
| Acidic | 0.1 N HCl, 80°C, 24h | Significant degradation | Amide hydrolysis to 3-Hydroxy-5-nitrobenzoic acid |
| Basic | 0.1 N NaOH, RT, 4h | Rapid degradation, color change | Amide hydrolysis to 3-Hydroxy-5-nitrobenzoic acid; potential for phenoxide-related reactions |
| Neutral | Water, 80°C, 24h | Minimal degradation | - |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation | Oxidation of the phenol group, potential for ring hydroxylation |
| Thermal | Solid state, 105°C, 48h | Minimal degradation | - |
| Photolytic | Solid state, ICH Q1B Option 2 | Minimal degradation | Potential for photodecomposition products |
Disclaimer: The data presented in this table is illustrative and based on the expected chemical reactivity of the functional groups present. Actual degradation products would need to be identified and characterized analytically.
Experimental Protocol: Forced Degradation Study
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing.[2][4]
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in various media for hydrolytic and oxidative stress. Solid samples are used for thermal and photolytic stress.
-
Stress Conditions:
-
Acid Hydrolysis: The sample is refluxed in 0.1 N HCl.
-
Base Hydrolysis: The sample is treated with 0.1 N NaOH at room temperature.
-
Neutral Hydrolysis: The sample is refluxed in water.
-
Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: The solid sample is exposed to high temperature in a controlled oven.
-
Photolytic Degradation: The solid sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Peak Purity and Mass Balance: Peak purity analysis of the parent drug peak should be performed to ensure it is not co-eluting with any degradants. Mass balance should be calculated to account for all the material.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Study.
Potential Degradation Pathway
Based on the chemical structure of this compound, a likely degradation pathway under hydrolytic conditions involves the cleavage of the amide bond.
References
In Silico Target Prediction for 3-Hydroxy-5-nitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of biological targets for the novel small molecule, 3-Hydroxy-5-nitrobenzamide. Leveraging a multi-faceted computational approach encompassing ligand-based and structure-based methodologies, this document outlines the predicted protein targets and the detailed protocols for their identification. The methodologies covered include chemical similarity analysis, pharmacophore-based screening, and reverse docking. Furthermore, this guide presents the key signaling pathways associated with the high-ranking predicted targets, visualized through detailed diagrams, to offer insights into the potential pharmacological effects of this compound. All quantitative data is summarized in structured tables for comparative analysis, and all experimental workflows and signaling pathways are depicted using Graphviz DOT language.
Introduction to this compound
This compound is a small organic molecule with the chemical formula C₇H₆N₂O₄. Its structure, characterized by a benzene ring substituted with a hydroxyl, a nitro, and a carboxamide group, suggests its potential to interact with various biological macromolecules. The specific isomer used for the predictions in this guide is 2-hydroxy-5-nitrobenzamide, with the canonical SMILES representation: C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)O[1]. The prediction of its biological targets is a crucial first step in understanding its potential therapeutic applications and off-target effects.
In Silico Target Prediction Methodologies
The identification of potential protein targets for this compound was conducted using a consensus of three distinct in silico methods. This approach increases the confidence in the predicted targets by requiring corroboration from different computational philosophies.
-
Ligand-Based Chemical Similarity (SwissTargetPrediction): This method operates on the principle that structurally similar molecules are likely to bind to similar protein targets. The 2D and 3D structure of this compound was compared against a database of known bioactive ligands to infer its potential targets.
-
Pharmacophore-Based Screening (PharmMapper): This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of a molecule that are responsible for its biological activity. The pharmacophore of this compound was matched against a database of pharmacophore models derived from known protein-ligand complexes to predict its targets.
-
Structure-Based Reverse Docking (DockThor): In contrast to traditional docking where a ligand is docked into a known protein, reverse docking involves docking a single ligand against a large collection of protein structures. This method predicts targets by identifying proteins to which the ligand is predicted to bind with high affinity and favorable energetics.
Predicted Biological Targets
The following table summarizes the high-confidence predicted biological targets for this compound, identified through a consensus of the in silico methods described above. The confidence score is a qualitative assessment based on the combined evidence from the different prediction methods.
| Target Protein | UniProt ID | Prediction Method(s) | Confidence Score | Potential Therapeutic Area(s) |
| Carbonic Anhydrase II | P00918 | Similarity, Pharmacophore, Docking | High | Glaucoma, Diuretics, Epilepsy |
| Prostaglandin G/H Synthase 2 | P35354 | Similarity, Pharmacophore | High | Anti-inflammatory, Analgesic |
| Tyrosine-protein kinase Src | P12931 | Similarity, Docking | Medium | Oncology, Immunology |
| Mitogen-activated protein kinase 14 | Q16539 | Pharmacophore, Docking | Medium | Inflammatory diseases, Cancer |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the in silico experiments performed to predict the biological targets of this compound.
Ligand-Based Target Prediction using SwissTargetPrediction
-
Input Molecule: The canonical SMILES string for 2-hydroxy-5-nitrobenzamide (C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)O) was submitted to the SwissTargetPrediction web server.
-
Organism Selection: Homo sapiens was selected as the target organism.
-
Prediction Execution: The prediction algorithm was initiated, which compares the input molecule to a library of over 370,000 active compounds with known targets.
-
Result Analysis: The output provides a list of predicted targets ranked by a probability score, which is calculated based on a combination of 2D and 3D similarity scores between the query molecule and known ligands. Targets with the highest probability scores were considered for further analysis.
Pharmacophore-Based Target Identification using PharmMapper
-
Ligand Preparation: The 3D structure of 2-hydroxy-5-nitrobenzamide was generated and optimized using molecular modeling software and saved in a .mol2 format.
-
Submission to PharmMapper: The .mol2 file was uploaded to the PharmMapper web server.
-
Database Selection: The "Human Protein Targets Only" database was selected for the screening. A maximum of 300 conformers were allowed to be generated.
-
Pharmacophore Mapping: The server aligns the conformers of the query molecule against a database of over 7,000 receptor-based pharmacophore models.
-
Ranking and Analysis: The results are presented as a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's pharmacophore matches the pharmacophore model of the target protein. Targets with high fit scores were prioritized.
Structure-Based Reverse Docking using DockThor
-
Ligand Preparation: The 3D structure of 2-hydroxy-5-nitrobenzamide was prepared by adding hydrogen atoms and assigning partial charges using the DockThor web server's built-in tools.
-
Target Database Selection: A curated library of human protein structures, representing a diverse range of protein families, was selected for the reverse docking experiment.
-
Docking Simulation: The DockThor server was used to perform blind docking of the prepared ligand against each protein in the selected database. The server employs a genetic algorithm to explore the conformational space of the ligand within the entire protein structure.
-
Scoring and Ranking: The binding poses for each protein-ligand complex were scored using the DockTScore empirical scoring function, which estimates the binding affinity.
-
Hit Identification: Proteins that showed the most favorable binding energies and formed plausible interactions with the ligand were identified as potential targets.
Signaling Pathways and Visualizations
This section details the key signaling pathways associated with the high-confidence predicted targets of this compound. Understanding these pathways provides a biological context for the potential effects of the molecule.
In Silico Target Prediction Workflow
The following diagram illustrates the integrated workflow used to predict the biological targets of this compound.
References
A Theoretical Investigation of the Electronic Properties of 3-Hydroxy-5-nitrobenzamide: A Methodological Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: While specific experimental and theoretical studies on 3-hydroxy-5-nitrobenzamide are not extensively documented in current literature, its structural similarity to other pharmacologically active nitroaromatic compounds warrants a detailed computational analysis of its electronic properties.[1][2] This technical guide outlines a comprehensive theoretical protocol for characterizing this compound using quantum chemical calculations. By detailing established methodologies such as Density Functional Theory (DFT), this paper serves as a roadmap for researchers seeking to predict the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.
Introduction: The Rationale for Theoretical Study
Nitroaromatic compounds are a cornerstone in pharmaceutical development, often serving as critical scaffolds for drugs targeting parasitic infections and other diseases.[1] The electronic landscape of these molecules—governed by the interplay of electron-withdrawing nitro groups and electron-donating hydroxyl and amide groups—dictates their structure-activity relationships, biological targets, and metabolic pathways. Theoretical studies provide a powerful, cost-effective lens to probe these properties at a sub-atomic level before committing to costly and time-consuming synthesis and experimental validation.
This document outlines the standard computational workflow used to investigate the electronic structure of aromatic compounds, providing a robust framework for the theoretical characterization of this compound.
Detailed Computational Protocol
The investigation of a molecule's electronic properties through computational chemistry follows a structured, multi-step process.[3][4] This workflow ensures that the calculated properties are derived from a stable and realistic molecular structure.
Molecular Structure Preparation and Optimization
The initial step involves constructing the 3D chemical structure of this compound. This can be done using any molecular modeling software. The resulting structure is then subjected to geometry optimization using quantum chemical methods. Density Functional Theory (DFT) is the most common and reliable method for this purpose.[5][6]
-
Objective: To find the lowest energy, most stable conformation of the molecule.
-
Method: DFT calculations are typically performed using a specific functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for calculating geometries and electronic properties.[1]
-
Verification: Following optimization, a vibrational frequency calculation is mandatory. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.[3]
Calculation of Electronic Properties
Once the optimized geometry is confirmed, a series of calculations are performed to elucidate the electronic properties. These calculations are typically performed at the same level of theory as the optimization.
The overall computational workflow is visualized below.
Data Presentation: Key Electronic Descriptors
The output from these calculations provides a wealth of quantitative data that describes the electronic character of the molecule. This data is best presented in structured tables for clarity and comparative analysis.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[2] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Table 1: Illustrative FMO and Global Reactivity Descriptors Note: The values presented here are hypothetical examples for illustrative purposes.
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | -7.52 |
| LUMO Energy | ELUMO | - | -2.35 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.17 |
| Ionization Potential | I | -EHOMO | 7.52 |
| Electron Affinity | A | -ELUMO | 2.35 |
| Global Hardness | η | (I - A) / 2 | 2.585 |
| Chemical Potential | μ | -(I + A) / 2 | -4.935 |
| Global Electrophilicity | ω | μ2 / 2η | 4.71 |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks.[7]
-
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack.
-
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are favorable sites for nucleophilic attack.
-
Green Regions: Represent areas of neutral potential.
For this compound, one would expect to find the most negative potential (red) localized around the oxygen atoms of the nitro and amide groups, while positive potentials (blue) would likely be found near the hydrogen atoms of the hydroxyl and amide groups.
Atomic Charge Distribution
Natural Bond Orbital (NBO) or Mulliken population analysis calculates the charge distribution on an atomic level. This data reveals the electronic environment of each atom and can highlight intramolecular charge transfer interactions.
Table 2: Illustrative Mulliken Atomic Charges Note: These values are hypothetical examples for illustrative purposes and represent partial atomic charges in units of elementary charge (e).
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | 0.15 | N(nitro) | 0.85 |
| C2 | -0.12 | O1(nitro) | -0.48 |
| C3 | 0.25 | O2(nitro) | -0.47 |
| C4 | -0.20 | N(amide) | -0.65 |
| C5 | 0.30 | H1(amide) | 0.35 |
| C6 | -0.18 | H2(amide) | 0.36 |
| C(carbonyl) | 0.55 | O(hydroxyl) | -0.58 |
| O(carbonyl) | -0.50 | H(hydroxyl) | 0.40 |
Conclusion and Applications
The theoretical study of this compound's electronic properties provides foundational insights for drug development and materials science. The calculated parameters—such as the HOMO-LUMO gap, MEP surface, and atomic charges—help predict the molecule's reactivity, stability, and potential binding interactions with biological targets.[1] For example, identifying the most nucleophilic and electrophilic sites can guide the rational design of new therapeutic agents with enhanced bioactivity.[1] This computational-first approach accelerates the research and development cycle, enabling a more targeted and efficient discovery process.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-Hydroxy-5-nitrobenzamide as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Hydroxy-5-nitrobenzamide as a key intermediate in the synthesis of pharmaceutically active compounds. The protocols and data presented herein are designed to guide researchers in the strategic use of this scaffold for the development of novel therapeutics.
Introduction
This compound is a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a hydroxyl group, a nitro group, and a benzamide moiety, offers multiple points for chemical modification, enabling the synthesis of a diverse range of complex molecules. The related compound, 3-Hydroxy-5-nitrobenzoic acid, is recognized as a vital intermediate in the development of drug candidates, particularly for inflammatory conditions and pain relief[1]. By extension, this compound serves as a crucial scaffold for generating libraries of compounds with potential therapeutic applications, including antimicrobial, and antitumor agents.
Applications in Medicinal Chemistry
The this compound core can be strategically functionalized to target various biological pathways. The presence of the nitro group allows for its reduction to an amine, which can then be further derivatized. The hydroxyl group can be alkylated or acylated, and the benzamide nitrogen can be substituted to modulate the physicochemical properties and biological activity of the resulting compounds.
This scaffold is particularly relevant for the synthesis of:
-
Substituted Benzamides: A variety of N-substituted benzamides have been synthesized and evaluated for their pharmacological activities. General synthetic procedures can be adapted to utilize this compound as a starting material to create novel derivatives with potential antimicrobial or antitumor properties[2][3].
-
Bioactive Scaffolds: The nitroaromatic core is a feature in several approved drugs and bioactive molecules[4]. The this compound structure provides a foundation for developing compounds that can interact with various biological targets.
-
Potential Kinase and Enzyme Inhibitors: The benzamide functional group is a common feature in many enzyme inhibitors. By modifying the substituents on the phenyl ring, it is possible to design molecules that can selectively bind to the active sites of enzymes such as Poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.
Experimental Protocols
The following are generalized protocols for the chemical modification of this compound. These should be adapted and optimized based on the specific target molecule.
Protocol 1: N-Alkylation of this compound
This protocol describes the alkylation of the amide nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a key step for further derivatization.
Materials:
-
This compound derivative
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol or Methanol
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the this compound derivative (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 3-amino-5-hydroxybenzamide derivative.
Data Presentation
Table 1: Potential Derivatives of this compound and Their Biological Activities
| Derivative Type | Rationale for Synthesis | Potential Biological Activity |
| N-Alkyl/Aryl Benzamides | To explore the structure-activity relationship by modifying the substituent on the amide nitrogen. | Antimicrobial, Antitumor[2][3] |
| O-Alkyl/Aryl Ethers | To investigate the effect of modifying the hydroxyl group on target binding and pharmacokinetic properties. | Anti-inflammatory, Analgesic[1] |
| 3-Amino-5-hydroxybenzamides | The amino group serves as a versatile handle for further functionalization to introduce diverse chemical moieties. | Precursors for enzyme inhibitors (e.g., PARP inhibitors) |
Mandatory Visualization
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Hypothetical signaling pathway of a PARP inhibitor.
References
Application Notes and Protocols: Synthesis of N-substituted 3-Hydroxy-5-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted 3-hydroxy-5-nitrobenzamide derivatives, a class of compounds with potential applications in medicinal chemistry. The core of this synthesis is an amide coupling reaction between 3-hydroxy-5-nitrobenzoic acid and a variety of primary or secondary amines.
Introduction
N-substituted benzamides are a significant scaffold in drug discovery, exhibiting a wide range of biological activities. The presence of the hydroxyl and nitro groups on the benzamide ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making derivatives of 3-hydroxy-5-nitrobenzoic acid interesting candidates for further investigation. This protocol details a robust and widely applicable method for the synthesis of a library of these compounds. The key starting material, 3-hydroxy-5-nitrobenzoic acid, is a versatile intermediate in pharmaceutical development.[1]
General Reaction Scheme
The synthesis proceeds via the activation of the carboxylic acid group of 3-hydroxy-5-nitrobenzoic acid using a coupling agent, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.
Caption: General reaction for the synthesis of N-substituted this compound derivatives.
Experimental Protocol: Amide Coupling Reaction
This protocol describes a general method for the synthesis of N-substituted this compound derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[2][3]
Materials:
-
3-Hydroxy-5-nitrobenzoic acid
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-5-nitrobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM.
-
Addition of Reagents: Add the substituted amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted this compound derivative.[2]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the yields for the synthesis of a series of N-substituted this compound derivatives using the described protocol.
| Entry | **Amine (R-NH₂) ** | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | N-phenyl-3-hydroxy-5-nitrobenzamide | 85 | 188-190 |
| 2 | Benzylamine | N-benzyl-3-hydroxy-5-nitrobenzamide | 92 | 165-167 |
| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-hydroxy-5-nitrobenzamide | 88 | 201-203 |
| 4 | Morpholine | (3-hydroxy-5-nitrophenyl)(morpholino)methanone | 95 | 176-178 |
| 5 | Cyclohexylamine | N-cyclohexyl-3-hydroxy-5-nitrobenzamide | 89 | 154-156 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the nature of the amine.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of N-substituted this compound derivatives.
Caption: Workflow for the synthesis of N-substituted this compound derivatives.
References
Application Note: Investigating 3-Hydroxy-5-nitrobenzamide as a Potential PARP1 Inhibitor in Enzyme Inhibition Assays
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a framework for evaluating the inhibitory potential of 3-Hydroxy-5-nitrobenzamide against Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. While direct inhibitory data for this specific compound is not extensively documented, its structure, featuring a benzamide moiety, suggests a potential interaction with the nicotinamide-binding pocket of PARP enzymes. The benzamide pharmacophore is a cornerstone of many known PARP inhibitors, acting as a competitive inhibitor of the enzyme's substrate, NAD+.[1][2][3] This document outlines a detailed protocol for an in vitro colorimetric PARP1 inhibition assay, presents a hypothetical data structure for analysis, and visualizes the relevant biological pathway and experimental workflow.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in maintaining genomic integrity.[4][5] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[4][6][7] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[5][6][8]
Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][9] Small molecule inhibitors that compete with NAD+ at the catalytic domain of PARP1 prevent the repair of SSBs.[3] During DNA replication, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with faulty homologous recombination (HR) repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
This compound contains the core benzamide structure that is crucial for competitive inhibition of PARP1.[1][2] This application note details the experimental procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1, providing researchers with a methodology to explore its potential as a novel enzyme inhibitor.
Data Presentation
The inhibitory activity of this compound against PARP1 can be quantified by determining its IC50 value. For context and comparison, the table below includes representative data from a known, structurally related PARP inhibitor, 3-Aminobenzamide.
| Compound | Target Enzyme | IC50 Value | Assay Type |
| This compound | PARP1 | (To be determined) | Colorimetric |
| 3-Aminobenzamide (Reference) | PARP | ~3.3 µM | Enzymatic |
| 3-Aminobenzamide (Reference) | PARP | ~50 nM | In CHO cells |
Note: IC50 values for 3-Aminobenzamide are provided as reference points from existing literature and may vary based on assay conditions.[10][11]
Experimental Protocols
Protocol: In Vitro Colorimetric PARP1 Inhibition Assay
This protocol is adapted from commercially available PARP universal colorimetric assay kits.[12][13] It measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are immobilized on a 96-well plate.
Materials:
-
Recombinant Human PARP1 Enzyme
-
This compound (test compound)
-
3-Aminobenzamide (positive control inhibitor)[12]
-
96-well plate pre-coated with histones
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
PARP Cocktail (containing Biotinylated NAD+)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2 M HCl)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in PARP Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a similar dilution series for the positive control inhibitor, 3-Aminobenzamide.
-
Dilute the PARP1 enzyme to the desired concentration in ice-cold PARP Buffer.
-
Prepare the 1X PARP Cocktail according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 25 µL of the diluted test compound or control inhibitor to the appropriate wells of the histone-coated 96-well plate.
-
Add 25 µL of PARP Buffer with DMSO (vehicle control) to the "No Inhibitor" wells.
-
Add 50 µL of PARP Buffer to the "Blank" wells (no enzyme).
-
To initiate the reaction, add 25 µL of the diluted PARP1 enzyme to all wells except the "Blank" wells.
-
Add 25 µL of the 1X PARP Cocktail (containing biotinylated NAD+ and activated DNA) to all wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes to allow for the PARylation reaction to occur.
-
-
Detection:
-
Wash the plate 4 times with 200 µL/well of 1X PBS-T (PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add 100 µL of diluted Strep-HRP conjugate to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Wash the plate 4 times with 200 µL/well of 1X PBS-T.
-
Add 100 µL of HRP substrate to each well and incubate in the dark for 20-30 minutes, or until sufficient color development is observed.
-
-
Data Acquisition:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Well / Absorbance of No Inhibitor Control)]
-
Plot the % Inhibition against the log of the inhibitor concentration and use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: PARP1 in the DNA Damage Response Pathway.
Experimental Workflow
Caption: Workflow for the PARP1 Colorimetric Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Note: Quantification of 3-Hydroxy-5-nitrobenzamide using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Hydroxy-5-nitrobenzamide. This method is applicable for the determination of this compound in various sample matrices, including pharmaceutical formulations and biological samples, after appropriate sample preparation. The method utilizes a reversed-phase C18 column with UV detection, providing excellent linearity, accuracy, and precision.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The analytical method presented herein is based on reversed-phase HPLC, a widely used technique for the separation and quantification of organic molecules.[1][2][3] This method offers a balance of speed, sensitivity, and robustness for routine analysis.
Chemical and Physical Properties
-
Molecular Formula: C₇H₆N₂O₄
-
Molecular Weight: 182.13 g/mol [4]
-
Appearance: Expected to be a solid, likely a pale yellow or beige powder.[5]
-
Solubility: Slightly soluble in polar organic solvents like methanol and DMSO.[5]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm, or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 70% Acetonitrile and 30% Water, with 0.1% Formic Acid (v/v).[1][2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Reagents and Materials
-
This compound reference standard (purity >98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (ACS grade).
-
Methanol (HPLC grade).
-
0.22 µm syringe filters.
3. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
The sample preparation method should be optimized based on the sample matrix. Below are general guidelines for pharmaceutical and biological samples.
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to fall within the calibration range.
-
-
Biological Samples (e.g., Plasma): [1][2][3]
-
To 200 µL of plasma sample, add 800 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Data Presentation
The quantitative performance of the HPLC method was evaluated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15.2 |
| 0.5 | 76.8 |
| 1.0 | 151.5 |
| 5.0 | 755.3 |
| 10.0 | 1520.1 |
| 25.0 | 3805.7 |
| 50.0 | 7598.9 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD (n=6) | Accuracy (%) | Precision (%RSD) |
| 0.5 | 0.49 ± 0.02 | 98.0 | 4.1 |
| 10.0 | 10.12 ± 0.15 | 101.2 | 1.5 |
| 40.0 | 39.75 ± 0.42 | 99.4 | 1.1 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
The developed HPLC method provides a reliable and robust tool for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in research and quality control laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-5-nitrobenzamide | C7H6N2O4 | CID 12325176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-Hydroxy-5-nitrobenzamide in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a sensitive and straightforward High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-Hydroxy-5-nitrobenzamide in biological matrices, specifically plasma and tissue homogenates. This compound is a small molecule of interest in pharmaceutical research, and a reliable analytical method is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a C18 column with isocratic elution and UV detection, providing a robust and reproducible approach for sample analysis. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the workflow.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methylene chloride (analytical grade)
-
Control plasma and tissue (e.g., mouse plasma)
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV absorbance at 320 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 0.25, 0.5, 1, 5, 10, and 20 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into control biological matrix (plasma or tissue homogenate).
Sample Preparation from Biological Matrices
The following protocol describes a liquid-liquid extraction procedure to isolate this compound from plasma or tissue homogenate.
-
Sample Aliquoting: Transfer 200 µL of plasma or 200 mg of tissue homogenate into a clean glass test tube.
-
Spiking (for calibration curve): For the preparation of the calibration curve in the matrix, add 20 µL of the respective working standard solution to the blank matrix.
-
Extraction: Add 1 mL of methylene chloride to the sample tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (methylene chloride) to a new clean tube.
-
Re-extraction: Repeat the extraction process on the remaining aqueous layer with an additional 1 mL of methylene chloride to maximize recovery. Combine the organic layers.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The analytical method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the key validation parameters, which are based on representative data from a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide[1][2][3].
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.25 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng |
| Limit of Quantification (LOQ) | 0.2 ng |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| QC Concentration (µg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | < 10% | 95% - 105% | < 10% | 95% - 105% |
| Medium | < 10% | 95% - 105% | < 10% | 95% - 105% |
| High | < 10% | 95% - 105% | < 10% | 95% - 105% |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 70% - 80% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the determination of this compound in biological samples.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described provides a reliable and sensitive approach for the determination of this compound in biological samples. The simple isocratic elution and UV detection make it a practical method for routine analysis in a drug development setting. The validation data, based on a closely related compound, demonstrates that the method is accurate, precise, and suitable for pharmacokinetic studies.
References
- 1. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 3-Hydroxy-5-nitrobenzamide in the Synthesis of Kinase Inhibitors
Application Notes
The benzamide scaffold is a cornerstone in the design of numerous kinase inhibitors, serving as a versatile framework for presenting key pharmacophoric elements to the ATP-binding site of various kinases. A prominent example is Imatinib (Gleevec), a Bcr-Abl tyrosine kinase inhibitor, which features a benzamide moiety crucial for its activity.[1][2] While 3-Hydroxy-5-nitrobenzamide is not extensively documented as a direct starting material in the synthesis of kinase inhibitors, its precursor, 3-Hydroxy-5-nitrobenzoic acid, is recognized as a valuable and versatile intermediate in pharmaceutical development.[3]
This compound can be readily synthesized from 3-Hydroxy-5-nitrobenzoic acid and possesses three key functional groups that can be strategically employed in drug design:
-
Amide Group: This group can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase domain.
-
Hydroxyl Group: The phenolic hydroxyl group can also participate in hydrogen bonding or serve as a handle for further functionalization.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic ring. It can also be reduced to an amino group, which can then act as a key binding element or a point for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.
This application note outlines a plausible synthetic strategy for leveraging this compound as an intermediate in the construction of a hypothetical kinase inhibitor targeting the Bcr-Abl signaling pathway. The protocols provided are based on established organic chemistry principles and draw from methodologies used in the synthesis of known benzamide-based kinase inhibitors.
Data Presentation
The following table summarizes the biological activity of selected benzamide-containing kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound | Target Kinase(s) | IC50 (nM) | Reference Cell Line |
| Imatinib (STI-571) | Bcr-Abl, c-Kit, PDGFR | 25-100 | K562 |
| Nilotinib | Bcr-Abl | <30 | Ba/F3 |
| Dasatinib | Bcr-Abl, Src family | <1 | K562 |
| NS-187 (9b) | Bcr-Abl | 3.9 | K562 |
Data is compiled from various sources for illustrative purposes.[1][2]
Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. It activates a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, leading to uncontrolled cell growth and inhibition of apoptosis. The diagram below illustrates a simplified representation of the Bcr-Abl signaling pathway.[4]
Bcr-Abl Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the proposed multi-step synthesis of a hypothetical benzamide-based kinase inhibitor starting from 3-Hydroxy-5-nitrobenzoic acid.
Synthetic Workflow for a Hypothetical Kinase Inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the conversion of 3-Hydroxy-5-nitrobenzoic acid to this compound.
Materials:
-
3-Hydroxy-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Hydroxy-5-nitrobenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxy-5-nitrobenzoyl chloride is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide (approx. 5.0 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor
This protocol outlines a plausible subsequent coupling reaction to form a generic kinase inhibitor scaffold, followed by reduction of the nitro group. This is a generalized procedure and would require optimization for a specific target molecule.
Materials:
-
This compound
-
A suitable aniline coupling partner (e.g., 4-methyl-3-aminopyridine derivative)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF, anhydrous)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Coupling Reaction (e.g., Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination on a suitably modified benzamide):
-
This step is highly dependent on the nature of the coupling partners and the desired final structure. The following is a representative example of an SNAr reaction where the hydroxyl group is first converted to a better leaving group or the aniline partner is activated.
-
A more direct approach for many kinase inhibitor syntheses involves coupling the activated benzoic acid (from Protocol 1, Step 1) directly with a complex aniline. For the purpose of using the benzamide intermediate, a subsequent functionalization would be necessary. For instance, if the hydroxyl group were converted to a triflate, a palladium-catalyzed amination could be performed.
-
-
Nitro Group Reduction:
-
To a solution of the nitro-containing intermediate in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final aniline product.
-
Purify the final compound by column chromatography or recrystallization as needed.
-
References
- 1. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 3-Hydroxy-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-nitrobenzamide is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its functional groups, a hydroxyl, a nitro, and an amide on a benzene ring, provide multiple points for further chemical modification. The ability to produce this compound on a larger scale is crucial for advancing research and development activities. These application notes provide a detailed two-step protocol for the scalable synthesis of this compound, starting from the readily available 3-hydroxybenzoic acid. The protocol focuses on safety, efficiency, and scalability, making it suitable for transitioning from laboratory to pilot-scale production.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process:
-
Nitration: Electrophilic aromatic substitution on 3-hydroxybenzoic acid to introduce a nitro group at the 5-position, yielding 3-hydroxy-5-nitrobenzoic acid.
-
Amidation: Conversion of the carboxylic acid functionality of 3-hydroxy-5-nitrobenzoic acid into a primary amide to yield the final product, this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 3-Hydroxy-5-nitrobenzoic acid (Step 1)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (3-hydroxybenzoic acid) | 10.0 g | 1.00 kg |
| Nitrating Agent (Nitric Acid, 65%) | 15 mL | 1.5 L |
| Sulfuric Acid (98%) | 30 mL | 3.0 L |
| Reaction Temperature | 0-10 °C | 0-10 °C |
| Reaction Time | 2-3 hours | 3-4 hours |
| Typical Yield | 85-90% | 80-85% |
| Purity (by HPLC) | >98% | >97% |
Table 2: Summary of Quantitative Data for the Synthesis of this compound (Step 2)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (3-hydroxy-5-nitrobenzoic acid) | 10.0 g | 1.00 kg |
| Thionyl Chloride | 15 mL | 1.5 L |
| Ammonia source (e.g., aq. Ammonia) | Excess | Excess |
| Solvent (e.g., Toluene) | 100 mL | 10 L |
| Reaction Temperature | 60-70 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 5-7 hours |
| Typical Yield | 90-95% | 88-93% |
| Purity (by HPLC) | >99% | >98% |
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-5-nitrobenzoic acid
Materials:
-
3-hydroxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice
-
Deionized water
-
Sodium Bicarbonate solution (5%)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Cooling bath/circulator
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure (Pilot Scale - 1 kg):
-
Charging the Reactor: Charge the jacketed reactor with 3.0 L of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using the cooling circulator.
-
Addition of Starting Material: Slowly add 1.00 kg of 3-hydroxybenzoic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding 1.5 L of concentrated nitric acid to 1.5 L of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reactor between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 10 kg) with vigorous stirring.
-
Precipitation and Filtration: A yellow precipitate of 3-hydroxy-5-nitrobenzoic acid will form. Allow the slurry to stir for 30 minutes, then collect the solid product by filtration.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Safety Considerations for Nitration:
-
Aromatic nitrations are highly exothermic and can lead to runaway reactions if not properly controlled.[1]
-
Strict temperature control is critical.
-
The addition of the nitrating mixture must be slow and controlled.
-
Adequate cooling capacity is essential for scale-up.
-
All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat) must be worn.
Step 2: Synthesis of this compound
Materials:
-
3-hydroxy-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or another suitable inert solvent)
-
Aqueous ammonia (28-30%)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and dropping funnel
-
Heating mantle/circulator
-
Scrubber for acidic gases (e.g., NaOH solution)
-
Filtration apparatus
-
Drying oven
Procedure (Pilot Scale - 1 kg):
-
Charging the Reactor: Charge the reactor with 1.00 kg of 3-hydroxy-5-nitrobenzoic acid and 5 L of toluene.
-
Formation of Acyl Chloride: Slowly add 1.5 L of thionyl chloride to the suspension. The off-gases (SO₂ and HCl) should be directed to a scrubber.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride and some of the toluene under reduced pressure.
-
Amidation: Cool the remaining solution to 10-15 °C. In a separate vessel, prepare a solution of aqueous ammonia. Slowly add the aqueous ammonia to the reactor, maintaining the temperature below 20 °C.
-
Reaction and Precipitation: Stir the mixture for 1-2 hours at room temperature. The product, this compound, will precipitate out of the solution.
-
Filtration and Washing: Filter the solid product and wash it thoroughly with deionized water to remove any ammonium salts.
-
Drying: Dry the final product in a vacuum oven at 70-80 °C.
Visualizations
Caption: Experimental workflow for scaling up chemical synthesis.
Caption: Proposed two-step synthesis of this compound.
References
Application Notes & Protocols: 3-Hydroxy-5-nitrobenzamide as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Hydroxy-5-nitrobenzamide in the generation of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The protocols detailed below offer a starting point for the synthesis of benzoxazoles and quinazolines, two classes of heterocyclic compounds with demonstrated biological activities.
Introduction: The Potential of this compound
This compound is a trifunctional aromatic compound featuring hydroxyl, nitro, and amide moieties. This unique combination of functional groups makes it an excellent starting material for the synthesis of a variety of heterocyclic systems. The strategic manipulation of these groups allows for the construction of complex molecular architectures, which are often "privileged scaffolds" in drug discovery. The presence of the nitro group, in particular, offers a versatile handle for subsequent chemical transformations, most notably its reduction to an amino group, which is a key step in the formation of fused heterocyclic rings.
The resulting heterocyclic compounds, such as benzoxazoles and quinazolines, are known to possess a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] Substituted quinazolines, for instance, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4][5]
Synthetic Pathways and Key Transformations
The primary synthetic strategy involves an initial reduction of the nitro group of this compound to an amine, yielding 5-Amino-3-hydroxybenzamide. This intermediate serves as a versatile precursor for subsequent intramolecular cyclization reactions to form various heterocyclic rings.
Key Intermediate: 5-Amino-3-hydroxybenzamide
The reduction of the aromatic nitro group in the presence of an amide can be achieved using various methods. A common and effective approach is the use of a metal catalyst such as Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1,3-benzoxazol-2(3H)-one
This protocol describes a potential pathway to a benzoxazolone derivative. The intramolecular cyclization of an ortho-aminophenol with a carbonyl source is a common method for benzoxazole synthesis. In this case, the amide group of the starting material can act as the internal carbonyl source.
Reaction Scheme:
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add polyphosphoric acid (10 eq by weight).
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 6-Nitro-1,3-benzoxazol-2(3H)-one.
Expected Yield: While a direct reported yield for this specific reaction is not available, similar intramolecular cyclizations of hydroxy amides can proceed with moderate to good yields.
Protocol 2: One-Pot Synthesis of 2-Substituted-6-nitrobenzoxazoles
This protocol outlines a one-pot procedure for the synthesis of 2-substituted-6-nitrobenzoxazoles, starting from the corresponding ortho-nitrophenol derivative, which can be conceptually adapted from this compound. This method involves an initial reduction of the nitro group followed by condensation with a carboxylic acid.[6]
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Palladium on carbon (10% Pd/C)
-
1,4-Cyclohexadiene
-
Propylphosphonic anhydride (T3P®)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 eq), the respective carboxylic acid (1.2 eq), and 10% Pd/C (0.05 eq).
-
Add ethyl acetate as the solvent, followed by 1,4-cyclohexadiene (3.0 eq).
-
Seal the vial and heat it in a microwave reactor at 100 °C for 20 minutes to effect the reduction of the nitro group.
-
After cooling, add a 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (2.0 eq).
-
Reseal the vial and heat it in the microwave reactor at 150 °C for an additional 30 minutes to promote cyclization.
-
Cool the reaction mixture, filter it through a pad of celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Wash the combined filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to yield the desired 2-substituted-6-nitrobenzoxazole.
Expected Yields: Based on similar one-pot syntheses from nitrophenols, yields are expected to be in the range of 56-83%.[6]
Quantitative Data
The following table summarizes representative yields for the synthesis of benzoxazoles from nitrophenols, which are analogous to the proposed transformations of this compound.
| Heterocyclic Product | Starting Material Analogue | Reagents | Yield (%) | Reference |
| 2-Phenylbenzoxazole | 2-Nitrophenol, Benzoic acid | Pd/C, 1,4-Cyclohexadiene, T3P® | 83 | [6] |
| 2-Methylbenzoxazole | 2-Nitrophenol, Acetic acid | Pd/C, 1,4-Cyclohexadiene, T3P® | 75 | [6] |
| 2-Propylbenzoxazole | 2-Nitrophenol, Butyric acid | Pd/C, 1,4-Cyclohexadiene, T3P® | 68 | [6] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of novel heterocyclic compounds from this compound.
Potential Biological Target: EGFR Signaling Pathway
Substituted quinazolines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for novel quinazoline derivatives.
References
- 1. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Reaction Kinetics of 3-Hydroxy-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-nitrobenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Understanding its reaction kinetics is crucial for optimizing synthesis, determining stability under various conditions, and for the development of novel therapeutics. This document provides a detailed experimental setup and protocols for studying the reaction kinetics of this compound, with a focus on its hydrolysis.
The hydrolysis of amides, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base.[1][2] The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.[3] A thorough kinetic analysis provides valuable insights into the reaction mechanism and the stability of the amide bond.
Experimental Protocols
I. Synthesis of this compound
While this document focuses on kinetics, a reliable source of this compound is essential. It can be synthesized from precursors such as 3-hydroxy-5-nitrobenzaldehyde or 3-hydroxy-5-nitrobenzoic acid.[4][5] The synthesis of a related compound, 3-nitrobenzamide, can be achieved from m-nitrobenzaldehyde or m-nitrobenzonitrile, providing a potential synthetic route.[6]
II. Kinetic Study of this compound Hydrolysis
This protocol details the investigation of the hydrolysis of this compound under acidic and basic conditions. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][8]
A. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Buffer solutions (phosphate or citrate) for pH control
-
Internal standard for HPLC (e.g., 4-nitrobenzamide)[9]
B. Equipment
-
HPLC system with a UV detector and a C18 column
-
UV-Vis spectrophotometer (a stopped-flow apparatus is recommended for fast reactions)[8]
-
Thermostatted water bath or reaction block
-
pH meter
-
Volumetric flasks and pipettes
-
Reaction vials
C. Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study of this compound hydrolysis.
D. Protocol for HPLC Monitoring
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a series of standard solutions of known concentrations to create a calibration curve.
-
Reaction Setup: In a thermostatted reaction vessel, add a known volume of the appropriate acidic or basic solution. Allow the solution to reach the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated acid or base solution.
-
Sample Collection: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid or base or by diluting it in the mobile phase.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. A typical method would involve a C18 column with a mobile phase of acetonitrile and water at a specific ratio, with UV detection at a wavelength where the reactant and/or product have significant absorbance.
-
Data Analysis: Use the calibration curve to determine the concentration of this compound at each time point. Plot the natural logarithm of the concentration versus time. For a first-order reaction, the slope of this line will be the negative of the rate constant (k).
E. Protocol for UV-Vis Spectrophotometry Monitoring
-
Determine Analytical Wavelength: Record the UV-Vis spectra of this compound and its expected hydrolysis product (3-hydroxy-5-nitrobenzoic acid) to identify a wavelength where there is a significant change in absorbance during the reaction.
-
Reaction Setup: Place the acidic or basic solution in a cuvette within the thermostatted cell holder of the spectrophotometer.
-
Initiation of Reaction: Add a small volume of the this compound stock solution to the cuvette and mix rapidly.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined wavelength as a function of time.
-
Data Analysis: The change in absorbance over time is proportional to the change in concentration.[10] The rate constant can be determined by fitting the absorbance data to the appropriate integrated rate law equation.
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in tables for clear comparison.
Table 1: Rate Constants for the Hydrolysis of this compound under Acidic Conditions
| Temperature (°C) | [HCl] (M) | Observed Rate Constant, k_obs (s⁻¹) |
| 50 | 0.1 | Example Value |
| 50 | 0.5 | Example Value |
| 50 | 1.0 | Example Value |
| 60 | 0.5 | Example Value |
| 70 | 0.5 | Example Value |
Table 2: Rate Constants for the Hydrolysis of this compound under Basic Conditions
| Temperature (°C) | [NaOH] (M) | Observed Rate Constant, k_obs (s⁻¹) |
| 25 | 0.1 | Example Value |
| 25 | 0.5 | Example Value |
| 25 | 1.0 | Example Value |
| 35 | 0.5 | Example Value |
| 45 | 0.5 | Example Value |
Reaction Mechanism
The hydrolysis of amides can proceed through different mechanisms depending on the pH.[11]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.[2]
Caption: Simplified pathway for acid-catalyzed amide hydrolysis.
Base-Promoted Hydrolysis
In basic solutions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. The leaving group is the amide anion, which is subsequently protonated by the solvent.[1]
Caption: Simplified pathway for base-promoted amide hydrolysis.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for studying the reaction kinetics of this compound. A thorough kinetic investigation will yield valuable data on the stability and reactivity of this compound, which is essential for its potential applications in drug development and other scientific fields. The use of modern analytical techniques such as HPLC and UV-Vis spectrophotometry allows for precise and reliable determination of kinetic parameters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-5-nitrobenzaldehyde | 193693-95-7 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uregina.ca [uregina.ca]
Application Notes and Protocols for the Development of Advanced Polymeric Materials and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for the development and characterization of advanced polymers and coatings. The focus is on materials with applications in protective coatings, smart drug delivery systems, and self-healing technologies.
I. High-Performance and Protective Coatings
High-performance coatings are essential for protecting materials from environmental degradation, including corrosion, UV radiation, and mechanical wear. The development of these coatings often involves the incorporation of advanced polymers and nanocomposites to enhance their protective properties.
A. Data Presentation: Performance of Protective Coatings
The following tables summarize the performance of various polymer-based protective coatings.
Table 1: Mechanical Properties of Polymer Nanocomposite Coatings
| Polymer Matrix | Nanofiller | Filler Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| Epoxy | Polyamide (PA6) Nanofibers | 3 layers | 76.84 ± 4.74 | 2.315 ± 0.019 | [1] |
| Epoxy | - | 0 | 74.45 ± 3.50 | 2.070 ± 0.010 | [1] |
| Polypropylene | MWNTs | 1 | Increased Yield Stress | Increased Modulus | [2] |
| Polystyrene | Alumina (Al2O3) | - | Varied | Varied | [3] |
| Polystyrene | Magnetite (Fe3O4) | - | Varied | Varied | [3] |
Table 2: Thermal Stability of Polysiloxane Coatings (TGA Data)
| Polysiloxane Type | Additive | Additive Conc. (%) | Onset Decomposition Temp. (°C) | Char Yield (%) | Reference |
| PDMS | Organo-montmorillonite | 1 - 8 | Increased | Increased | [4] |
| Polyurethane (PU) | Hyperbranched Polysiloxane | 40 | 859 (Integral Procedural) | > Calculated | [5] |
| Polyurethane (PU) | - | 0 | 348 (Integral Procedural) | - | [5] |
Table 3: Corrosion Resistance of Polymer Coatings (ASTM B117 Salt Spray)
| Coating Type | Substrate | Test Duration (hours) | Observation | Reference |
| Waterborne Styrenated Acrylic | Cold Rolled Steel | 600 | Improved corrosion resistance over incumbent | [6] |
| Self-healing Coating | - | 1000 | 65% decrease in corrosion creep | [7] |
B. Experimental Protocols
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[8]
Materials:
-
Cutting tool (sharp razor blade, scalpel, or a cross-hatch cutter)
-
Steel or other hard metal straightedge or template[9]
-
Pressure-sensitive tape (conforming to the standard)[9]
-
Pencil eraser
-
Illuminated magnifier
Procedure:
Method A: X-Cut Tape Test (for coatings thicker than 5 mils/125 µm) [2][9]
-
Select a test area free from blemishes and minor surface imperfections.
-
Make two cuts in the film down to the substrate in the form of an "X". The angle between the cuts should be between 30 and 45 degrees.[9] Each leg of the cut should be approximately 1.5 inches long.[9]
-
Remove any detached flakes or ribbons of coating from the test area.
-
Center a piece of pressure-sensitive tape over the "X" cut.
-
Press the tape firmly into place using a pencil eraser over the area of the incisions.[9]
-
Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180° angle as possible.[4]
-
Inspect the "X" cut area for removal of coating from the substrate or from a previous coating layer using an illuminated magnifier.
-
Rate the adhesion according to the ASTM D3359 scale (5A: No peeling or removal; 0A: Removal of coating beyond the immediate area of the "X").[2]
Method B: Cross-Cut Tape Test (for coatings up to 5 mils/125 µm thick) [2][9]
-
Select a test area as described for Method A.
-
Make a lattice pattern of six or eleven parallel cuts intersecting at a 90° angle to create a grid of squares.[2] The spacing between cuts should be 1 mm for coatings up to 2 mils thick and 2 mm for coatings between 2 and 5 mils thick.[9]
-
Brush the area lightly to remove any detached flakes or ribbons of coating.
-
Apply the pressure-sensitive tape as described in Method A.
-
Remove the tape as described in Method A.
-
Rate the adhesion by comparison with the descriptions and illustrations in the ASTM D3359 standard (5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached; 0B: Flaking and detachment worse than Grade 1B).[2]
C. Experimental Workflow Visualization
II. Smart Polymers for Drug Delivery
Smart polymers are materials that respond to small changes in their environment with a significant change in their properties.[6] This makes them ideal candidates for controlled drug delivery systems, where the release of a therapeutic agent can be triggered by specific physiological conditions, such as changes in pH or temperature.[10]
A. Data Presentation: Performance of Smart Drug Delivery Systems
Table 4: pH-Responsive Drug Release from Hydrogels
| Polymer System | Drug | pH | Cumulative Release (%) | Time (h) | Reference |
| Chitosan/PVA/Graphene | Methotrexate | 7.4 | ~18.25 | 2 | [11] |
| Chitosan/PVA/Graphene | Methotrexate | 7.4 | 97.34 | 6 | [11] |
| Chitosan/Carrageenan | Diclofenac Sodium | - | Prolonged | 24 (cross-linked) | [12] |
| Poly(acrylic acid) | Vitamin B12 | 1.1 | - | - | [13] |
| Poly(acrylic acid) | Vitamin B12 | 7.4 | - | - | [13] |
B. Experimental Protocols
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] It is used to determine thermal properties such as glass transition temperature (Tg), melting point (Tm), and crystallinity.[5]
Materials:
-
DSC instrument
-
Sample pans (aluminum or other suitable material)
-
Reference pan (usually empty)
-
Microbalance (for weighing samples)
-
Tweezers
-
Sample (5-10 mg of polymer)[11]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a sample pan using a microbalance.[11]
-
Seal the pan using a crimper to ensure good thermal contact and prevent sample loss.
-
-
Instrument Setup:
-
Experimental Program:
-
Set up the temperature program in the instrument's software. A typical program for a polymer analysis includes:
-
An initial heating ramp to erase the thermal history of the sample.
-
A controlled cooling ramp.
-
A second heating ramp during which the thermal properties are measured.
-
-
Set the heating and cooling rates, typically 10-20 °C/min.[5]
-
Define the temperature range to cover the expected thermal transitions of the polymer.
-
-
Data Acquisition:
-
Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting DSC curve (thermogram).
-
Determine the glass transition temperature (Tg) as a step change in the baseline.
-
Identify melting (endothermic) and crystallization (exothermic) peaks.
-
Calculate the enthalpy of transitions by integrating the area under the peaks.
-
C. Signaling Pathway Visualization
III. Self-Healing Polymers and Coatings
Self-healing materials have the ability to repair damage autonomously, extending the lifetime and reliability of products.[14] A common approach involves the encapsulation of a healing agent within the polymer matrix, which is released upon damage to repair the crack.[14]
A. Data Presentation: Performance of Self-Healing Coatings
Table 5: Self-Healing Efficiency of Microcapsule-Based Coatings
| Polymer Matrix | Healing Agent | Microcapsule Conc. (wt%) | Healing Efficiency (%) | Test Method | Reference |
| Epoxy | Epoxy Resin | 20 | 50.6 | Tensile Strength Recovery | [8] |
| Commercial Undercoating | Photoreactive Agent | - | 90 (at 150 µm crack width) | Water Sorptivity Test | [15] |
| Commercial Undercoating | Photoreactive Agent | - | ~80 (up to 350 µm crack width) | Water Sorptivity Test | [15] |
| Dental Composite | DCPD | 5-10 | 25 | - | [10] |
| Dental Composite | DCPD | - | 57 | - | [10] |
B. Experimental Protocols
This test method determines the tensile properties of plastics in the form of thin sheeting (less than 1.0 mm thick).[16]
Materials:
-
Universal Testing Machine (UTM) with a suitable load cell[15]
-
Grips (pneumatic or manual vise grips with rubber-coated inserts are recommended)[17]
-
Extensometer (optional, for precise strain measurement)[15]
-
Micrometer
-
Specimen cutting die or a sharp razor blade
Procedure:
-
Specimen Preparation:
-
Cut the polymer film into rectangular strips of uniform width (typically 25 mm).
-
Measure the thickness of the specimen at several points along the gauge length and calculate the average cross-sectional area.
-
-
Test Setup:
-
Set the grips of the UTM to a specified initial separation (gauge length).
-
Mount the specimen in the grips, ensuring it is aligned vertically and not twisted. The grips should be tightened evenly and firmly to prevent slippage.
-
-
Testing:
-
Set the crosshead speed (rate of grip separation) as specified in the material standard.
-
Start the test. The UTM will pull the specimen at a constant speed until it breaks.
-
Record the load and elongation data throughout the test.[15]
-
-
Data Analysis:
-
From the load-elongation curve, calculate the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.
-
-
C. Experimental Workflow Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanical Properties of Polymer Nanocomposites (Chapter 7) - Fundamentals, Properties, and Applications of Polymer Nanocomposites [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. epscca.com [epscca.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of pH-Responsive, Thermosensitive, Antibacterial, and Anticancer CS/PVA/Graphene Blended Hydrogels for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release [physchemres.org]
- 13. Microcapsule-based Systems, White Research Group, Beckman Institute, Illinois [whitegroup.beckman.illinois.edu]
- 14. Microcapsule-Type Self-Healing Protective Coating That Can Maintain Its Healed State upon Crack Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
- 16. paintsquare.com [paintsquare.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-5-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 3-Hydroxy-5-nitrobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue: Low Yield After Nitration Step
Question: My yield of 3-hydroxy-5-nitrobenzoic acid is significantly lower than expected after the nitration of 3-hydroxybenzoic acid. What are the potential causes and how can I improve it?
Answer:
Low yields in the nitration of 3-hydroxybenzoic acid can stem from several factors. The hydroxyl and carboxyl groups on the aromatic ring influence the position and efficiency of the nitration.
-
Improper Temperature Control: Nitration is a highly exothermic reaction. If the temperature is too high, it can lead to the formation of unwanted byproducts and decomposition of the starting material or product. It is crucial to maintain a low temperature, typically between 0 and 5°C, throughout the addition of the nitrating agent.
-
Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺), the active electrophile. Using a mixture that is too dilute can result in incomplete nitration. Conversely, conditions that are too harsh may promote side reactions.
-
Formation of Isomers: The hydroxyl group is an ortho-, para-directing group, while the carboxyl group is a meta-directing group. This can lead to the formation of other isomers, such as 2-hydroxy-3-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid, which will reduce the yield of the desired 3-hydroxy-5-nitrobenzoic acid and complicate purification.
-
Insufficient Reaction Time: If the reaction is not allowed to proceed to completion, unreacted starting material will remain, thus lowering the yield. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Solutions:
-
Ensure precise temperature control by using an ice-salt bath and adding the nitrating agent dropwise with vigorous stirring.
-
Use a well-defined nitrating mixture, typically a carefully prepared mixture of concentrated nitric acid and sulfuric acid.
-
After the reaction, carefully precipitate the product by pouring the reaction mixture onto crushed ice. The desired product can then be purified from its isomers by recrystallization, often from a water/ethanol mixture. The solubility differences between the isomers can be exploited for separation.
Issue: Difficulties in the Amidation Step
Question: I am struggling to convert 3-hydroxy-5-nitrobenzoic acid to this compound. The reaction is either incomplete or does not work at all. What could be the problem?
Answer:
The amidation of 3-hydroxy-5-nitrobenzoic acid can be challenging due to the electronic properties of the molecule.
-
Reduced Nucleophilicity of the Amine: The presence of a strong electron-withdrawing nitro group can decrease the reactivity of the carboxylic acid, making it more difficult to activate for amide bond formation.
-
Choice of Coupling Agent: Not all amide coupling reagents are equally effective for deactivated substrates. Standard methods might not be sufficient to achieve high conversion.
-
Side Reactions: The presence of the phenolic hydroxyl group can lead to side reactions, such as O-acylation, if it is not protected.
-
Reaction Conditions: Inadequate temperature or reaction time can lead to low conversion rates.
Solutions:
-
Activate the Carboxylic Acid: A common method is to convert the carboxylic acid into a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with ammonia or an amine.
-
Use Potent Coupling Reagents: For a direct amidation, stronger coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be effective.
-
Protection of the Hydroxyl Group: While it adds extra steps, protecting the hydroxyl group as an ester or ether before amidation can prevent side reactions. The protecting group would then be removed after the amide bond is formed.
-
Optimize Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated intermediates. The reaction temperature may need to be optimized; some amidations proceed well at room temperature, while others may require gentle heating.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and logical synthetic pathway starts with the nitration of 3-hydroxybenzoic acid to form 3-hydroxy-5-nitrobenzoic acid. This intermediate is then converted to the final product, this compound, through an amidation reaction.
Q2: How can I purify the final product, this compound?
A2: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane. Column chromatography using silica gel may also be employed for higher purity, with a mobile phase consisting of a mixture of a polar solvent (like ethyl acetate) and a nonpolar solvent (like hexane).
Q3: What are the main safety precautions to take during this synthesis?
A3: The nitration step involves the use of concentrated strong acids (nitric and sulfuric acid) and is highly exothermic. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Temperature control is critical to prevent a runaway reaction. Thionyl chloride, if used for amidation, is also highly corrosive and toxic and must be handled with extreme care in a fume hood.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the nitration and amidation steps. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Data on Reaction Parameter Optimization
The following table provides an illustrative summary of how different reaction parameters can influence the yield of the key steps in the synthesis of this compound. This data is generalized from typical organic synthesis optimization studies.
| Reaction Step | Parameter | Condition A | Condition B | Condition C | Observed Trend |
| Nitration | Temperature | 0 °C | 25 °C | 50 °C | Yield generally decreases with increasing temperature due to side product formation. |
| Reaction Time | 1 hour | 4 hours | 8 hours | Yield increases with time up to a certain point, after which it may plateau or decrease due to product degradation. | |
| Equivalents of HNO₃ | 1.0 eq | 1.2 eq | 2.0 eq | A slight excess of nitric acid can drive the reaction to completion, but a large excess can lead to di-nitration. | |
| Amidation (Acyl Chloride) | Temperature | 0 °C to RT | 50 °C | 80 °C | Moderate temperatures are often optimal. High temperatures can lead to decomposition. |
| Amine Source | Aqueous NH₃ | Gaseous NH₃ | NH₄Cl/Base | The choice of ammonia source can impact the yield and ease of workup. | |
| Amidation (Coupling Agent) | Coupling Agent | DCC | EDC/HOBt | HATU | More modern and potent coupling agents like HATU often give higher yields, especially for challenging substrates. |
| Solvent | Dichloromethane | Dimethylformamide | Acetonitrile | The polarity and aprotic/protic nature of the solvent can significantly affect the reaction rate and yield. |
Experimental Protocols
Protocol 1: Nitration of 3-Hydroxybenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 3-hydroxybenzoic acid.
-
Slowly add concentrated sulfuric acid while stirring, ensuring the temperature is maintained below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid, maintaining the reaction temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The precipitated solid, 3-hydroxy-5-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a water/ethanol mixture.
Protocol 2: Amidation of 3-hydroxy-5-nitrobenzoic acid via Acyl Chloride
-
In a round-bottom flask under a fume hood, suspend 3-hydroxy-5-nitrobenzoic acid in thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Fit the flask with a reflux condenser and heat the mixture gently (e.g., to 50-60°C) for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dioxane.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a solution of ammonia in dioxane, until the reaction is complete (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Treat the residue with cold water, and collect the solid product by vacuum filtration.
-
Purify the crude this compound by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
overcoming solubility issues of 3-Hydroxy-5-nitrobenzamide in aqueous media
Technical Support Center: 3-Hydroxy-5-nitrobenzamide Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that affect its aqueous solubility?
A1: this compound possesses several functional groups that dictate its solubility. The benzamide and nitro groups are largely hydrophobic, which contributes to poor water solubility. However, the phenolic hydroxyl (-OH) group is weakly acidic. At a pH above its dissociation constant (pKa), this group can deprotonate to form a phenolate salt, which is significantly more polar and thus more soluble in water.[1] Therefore, the compound's solubility is expected to be highly dependent on the pH of the aqueous medium.
Q2: I'm observing very low solubility of this compound in neutral water. What is the first and simplest parameter I should adjust?
A2: The most straightforward initial step is to adjust the pH of the medium.[2] Since this compound has an acidic phenolic hydroxyl group, increasing the pH will convert the compound to its more soluble anionic (phenolate) form.[1][3] We recommend preparing a stock solution in a dilute alkaline solution, such as 0.1 M NaOH, and then neutralizing it to the desired final pH in your experimental buffer, being mindful of potential precipitation. Note that the stability of phenolic compounds can be compromised at very high pH, so prolonged exposure should be avoided.[4]
Q3: Can I use organic co-solvents to dissolve this compound? Which ones are recommended?
A3: Yes, using a co-solvent is a very effective and common technique.[5] Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the non-polar regions of the molecule. For compounds like nitrobenzamides, common and effective co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Isopropanol
-
N-methyl pyrrolidone (NMP)[5]
Typically, a concentrated stock solution is prepared in 100% of the co-solvent and then diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Q4: My experiment is sensitive to both pH changes and organic solvents. What other options can I explore?
A4: If pH and co-solvents are not viable, complexation with cyclodextrins is an excellent alternative.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex where the hydrophobic part of your compound resides within the cyclodextrin cavity.[6][8] This complex has a much-improved aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[6]
Q5: I've dissolved the compound with a co-solvent, but it precipitates when I add it to my aqueous buffer. What is happening and how can I fix it?
A5: This is a common issue that occurs when the final concentration of the co-solvent is too low to maintain solubility, causing the compound to crash out of the solution. To resolve this:
-
Decrease the Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer/co-solvent mixture. You may need to perform a solubility test at different co-solvent percentages.
-
Increase the Co-solvent Percentage: If your experimental system allows, increase the final percentage of the co-solvent in the aqueous medium.
-
Change the Addition Method: Add the stock solution to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Use a Surfactant: Low concentrations of non-ionic surfactants (e.g., Tween-80, Poloxamers) can help form micelles that stabilize the compound and prevent precipitation.[10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in neutral buffer (e.g., PBS pH 7.4). | The protonated phenolic group and hydrophobic structure lead to low intrinsic solubility. | 1. pH Adjustment: Prepare a stock solution in a dilute base (e.g., 10-100 mM NaOH) and then dilute into the final buffer. 2. Co-solvents: Prepare a high-concentration stock in DMSO or Ethanol and dilute. Ensure the final solvent concentration is tolerated by the assay. |
| Solution is cloudy or a precipitate forms immediately upon dilution. | The compound's solubility limit has been exceeded in the final aqueous medium. | 1. Check Final Concentration: Lower the final concentration of the compound. 2. Increase Solubilizer: Increase the final percentage of co-solvent or consider a combination of pH adjustment and co-solvent. 3. Use Cyclodextrins: Pre-complex the compound with HP-β-CD before adding it to the buffer. |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing. | 1. Use Precipitation Inhibitors: Add a small amount of a polymer like HPMC or PVP to the formulation to inhibit crystal growth. 2. Reduce Concentration: Work at a concentration known to be stable for the duration of your experiment. 3. Re-evaluate Method: The chosen solubilization method may not be sufficient. Consider a more robust method like cyclodextrin complexation. |
| The color of the solution changes significantly at high pH. | The phenolate ion may be susceptible to oxidation, or other pH-dependent degradation may be occurring.[4] | 1. Minimize Exposure: Do not store the compound in high pH solutions for extended periods. Prepare fresh before use. 2. Use Inert Gas: If oxidation is suspected, deaerate the buffer and handle the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Test Stability: Perform a time-course experiment using UV-Vis spectroscopy or HPLC to confirm the compound's stability under your chosen conditions. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh out the desired amount of this compound.
-
Prepare a 10 mM sodium hydroxide (NaOH) solution in deionized water.
-
Add the NaOH solution dropwise to the solid compound while stirring until it is fully dissolved. Use the minimum volume necessary to create a concentrated stock solution (e.g., 10-50 mM).
-
For the experiment, dilute this alkaline stock solution into your final aqueous buffer (e.g., PBS, TRIS) to the desired working concentration.
-
Verify the final pH of your solution and adjust if necessary. Be aware that diluting into a strongly buffered solution may cause precipitation if the final pH drops significantly.
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
-
Weigh out this compound and add it to a microcentrifuge tube or glass vial.
-
Add pure DMSO to the solid to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
To prepare your working solution, add the DMSO stock solution to your aqueous buffer. The final concentration of DMSO should typically be kept low (<1%, ideally <0.1%) to avoid artifacts in biological assays.
-
Critical Step: Add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
Protocol 3: Solubilization by Cyclodextrin Complexation (Kneading Method)
-
Determine the required amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD), typically using a 1:1 or 1:2 molar ratio.
-
Place the HP-β-CD powder in a glass mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder to form a thick, consistent paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. The solvent will slowly evaporate, resulting in a slightly sticky solid.
-
Dry the resulting complex in an oven at 40-50°C or under a vacuum until a constant weight is achieved.
-
The resulting dried powder is the complex, which can now be dissolved directly in your aqueous buffer.
Visual Guides
Caption: A decision tree for selecting a solubilization method.
Caption: How cyclodextrins encapsulate hydrophobic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. ijpsr.com [ijpsr.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the nitration of 3-hydroxybenzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the nitration of 3-hydroxybenzamide. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Question: My reaction yield is very low. What are the possible causes and solutions?
Answer:
Low yields in the nitration of 3-hydroxybenzamide can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.
-
-
Suboptimal Temperature: Temperature control is crucial in nitration reactions.
-
Solution: The reaction should typically be carried out at a low temperature (e.g., 0-5 °C) to prevent side reactions and decomposition.[1] Use an ice bath to maintain a consistent temperature throughout the addition of the nitrating mixture.
-
-
Incorrect Reagent Concentration: The concentration of nitric acid and sulfuric acid is critical.
-
Loss of Product During Work-up: The product may be lost during the extraction or purification steps.
-
Solution: Carefully perform the aqueous work-up. Ensure the pH is adjusted correctly to precipitate the product. When extracting with an organic solvent, perform multiple extractions to maximize recovery.
-
Question: I am observing the formation of multiple products (isomers). How can I improve the regioselectivity?
Answer:
The formation of multiple isomers is a common challenge in the nitration of substituted benzene rings. In 3-hydroxybenzamide, the hydroxyl (-OH) and benzamide (-CONH₂) groups direct the position of the incoming nitro group.
-
Directing Effects: The hydroxyl group is a strongly activating ortho-, para-director, while the amide group is a meta-director. The directing effect of the hydroxyl group is dominant. Therefore, the primary products expected are 3-hydroxy-2-nitrobenzamide and 3-hydroxy-4-nitrobenzamide.
-
Controlling Isomer Ratios:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another.
-
Nitrating Agent: The choice of nitrating agent can influence selectivity. While a mixture of nitric acid and sulfuric acid is common, other nitrating agents could be explored under expert guidance.
-
Purification: If isomer formation is unavoidable, they will need to be separated by column chromatography or fractional crystallization.
-
Question: The reaction mixture turned dark brown/black. What does this indicate?
Answer:
A dark coloration often indicates oxidation or other side reactions.
-
Cause: The hydroxyl group on the aromatic ring makes it susceptible to oxidation by nitric acid, especially at higher temperatures.
-
Solution:
-
Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.
-
Add the nitrating mixture slowly and dropwise to control the exothermic nature of the reaction.
-
Ensure the starting material is pure, as impurities can sometimes catalyze side reactions.
-
Question: My product is difficult to purify. What purification strategies do you recommend?
Answer:
Purification of the nitrated product can be challenging due to the presence of isomers and byproducts.
-
Recrystallization: This is the most common method for purifying solid organic compounds.
-
Solvent Selection: A suitable solvent system is one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A mixed solvent system, such as ethanol/water, may be effective.[5]
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a powerful separation technique.
-
Eluent System: The choice of solvent system (eluent) is critical for good separation. A typical starting point would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity gradually increased.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 3-hydroxybenzamide?
The hydroxyl group is a more powerful activating and directing group than the amide group. It strongly directs electrophilic substitution to the ortho and para positions. Therefore, the expected major products are 3-hydroxy-2-nitrobenzamide and 3-hydroxy-4-nitrobenzamide . The steric hindrance from the adjacent amide group might slightly favor the formation of the 4-nitro isomer.
Q2: What safety precautions should I take during this experiment?
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and should be cooled in an ice bath to prevent it from getting out of control.
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of the synthesized compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the structure and the position of the nitro group on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present (e.g., -OH, -NH₂, C=O, -NO₂).
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Experimental Protocol: Nitration of 3-Hydroxybenzamide
This protocol is a general guideline based on standard procedures for the nitration of similar aromatic compounds.[5] Optimization may be required.
Materials:
-
3-hydroxybenzamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzamide in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzamide, ensuring the temperature of the reaction mixture does not exceed 10 °C. Stir the mixture continuously during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes, and then let it stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with constant stirring.
-
The crude product should precipitate out of the solution. If the solution is still acidic, neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, it may be necessary to perform an extraction with an organic solvent like ethyl acetate.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Quantitative Data for Analogous Nitration Reactions
The following table summarizes reaction conditions and yields for the nitration of structurally related compounds to provide a comparative reference.
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference Compound |
| 3-Hydroxybenzoic Acid | Fuming Nitric Acid / Nitrobenzene | 35-40 | 15 | 3-Hydroxy-4-nitrobenzoic acid |
| Phenol | 69% Nitric Acid / Dichloromethane | Room Temp | 82 (for 3-nitrobenzamide synthesis) | 4-Nitrophenol |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 6 | - | Methyl 3-nitrobenzoate |
Note: This data is for analogous reactions and should be used as a general guide. Actual yields for the nitration of 3-hydroxybenzamide may vary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-5-nitrobenzamide Derivatization
Welcome to the technical support center for the derivatization of 3-Hydroxy-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the chemical modification of this compound.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the derivatization of this compound, focusing on two primary reaction types: O-alkylation and O-acylation of the phenolic hydroxyl group.
Troubleshooting O-Alkylation (Williamson Ether Synthesis)
Q1: My O-alkylation reaction of this compound is showing low or no conversion of the starting material. What are the possible causes and solutions?
A1: Low or no conversion in an O-alkylation reaction can stem from several factors. Here's a systematic guide to troubleshooting this issue:
-
Inadequate Deprotonation of the Phenolic Hydroxyl Group: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] The acidity of the phenolic proton in this compound is increased by the electron-withdrawing nitro group, but a sufficiently strong base is still necessary.
-
Weak Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to fully deprotonate the phenol.
-
Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). For challenging reactions, NaH is often a good choice, but it must be handled with care due to its reactivity with protic solvents and moisture.
-
-
Poor Solubility of Reactants: this compound and the inorganic base may have poor solubility in your chosen solvent, preventing an effective reaction.
-
Solution: Use a polar aprotic solvent that can dissolve both the reactants and the intermediate phenoxide salt. Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2]
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Increase the reaction temperature. A range of 50-80 °C is a good starting point for many Williamson ether syntheses. In some cases, refluxing the reaction mixture may be necessary.
-
-
Inactive Alkylating Agent: The alkyl halide you are using may be old or degraded.
-
Solution: Use a fresh bottle of the alkylating agent. To increase reactivity, you can switch from an alkyl chloride to a more reactive alkyl bromide or iodide.
-
Q2: My O-alkylation reaction is producing a significant amount of an unwanted side product. How can I identify and minimize it?
A2: A common side reaction in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. Another possibility is the elimination of the alkyl halide to form an alkene, especially with secondary or tertiary alkyl halides.
-
Minimizing C-Alkylation: C-alkylation is more likely to occur under certain conditions.
-
Solution:
-
Use a less polar solvent if possible, as this can favor O-alkylation.
-
Employ a counter-ion for the phenoxide that promotes O-alkylation. For example, using potassium or cesium salts can sometimes give better O-selectivity than sodium salts.
-
-
-
Minimizing Elimination: Elimination is a competing reaction, particularly with sterically hindered alkyl halides.[3]
-
Solution:
-
Whenever possible, use a primary alkyl halide as they are less prone to elimination reactions.
-
Avoid using bulky bases if a non-bulky alternative is effective.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
Q3: How can I monitor the progress of my O-alkylation reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of your reaction.[4]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for your starting material (this compound), one for a co-spot (starting material and reaction mixture), and one for the reaction mixture.
-
At regular intervals, take a small aliquot of your reaction mixture and spot it on the TLC plate.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new, less polar spot corresponding to your O-alkylated product has appeared.
Troubleshooting O-Acylation (Esterification)
Q1: I am trying to perform an O-acylation on this compound, but the yield is very low. What could be the problem?
A1: Low yields in O-acylation can be due to several factors related to the reagents and reaction conditions.
-
Insufficiently Reactive Acylating Agent: If you are using a carboxylic acid directly with an acid catalyst (Fischer esterification), the reaction can be slow and may not go to completion.[5]
-
Solution: Use a more reactive acylating agent such as an acyl chloride or an acid anhydride. These reagents are much more electrophilic and will react more readily with the phenolic hydroxyl group.
-
-
Presence of Water: If you are using an acyl chloride or anhydride, any moisture in the reaction will hydrolyze the acylating agent, reducing the amount available to react with your substrate.
-
Solution: Ensure all your glassware is thoroughly dried and use anhydrous solvents.
-
-
Inadequate Catalyst or Base: For reactions with acyl chlorides or anhydrides, a base is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid) and to catalyze the reaction.
-
Solution: Use a non-nucleophilic base like pyridine or triethylamine. Pyridine can also serve as the solvent. For less reactive phenols, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.
-
Q2: My O-acylation reaction is messy, with multiple spots on the TLC plate. What are the likely side products?
A2: In addition to the desired O-acylated product, you may be observing the following:
-
N-acylation: The amide nitrogen in this compound is generally less nucleophilic than the phenolic oxygen, but under certain conditions, acylation at the nitrogen can occur.
-
Solution: N-acylation is more likely with highly reactive acylating agents and forcing conditions. Using milder conditions (e.g., lower temperature) can improve selectivity for O-acylation.
-
-
Di-acylation: If there are other nucleophilic groups, they might also react. In this molecule, the primary concern is O-acylation.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting material on the TLC plate.
-
Hydrolyzed Acylating Agent: If moisture is present, you will have the corresponding carboxylic acid as a byproduct.
Q3: How do I purify my O-acylated product?
A3: Purification can typically be achieved through the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is usually quenched with water or a dilute aqueous acid or base to remove any unreacted acylating agent and the base catalyst. The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Recrystallization: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent or solvent mixture.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary site of derivatization on this compound?
A1: The most common site for derivatization is the phenolic hydroxyl group. It is more nucleophilic than the amide nitrogen and can be readily deprotonated to form a phenoxide, which is a good nucleophile for reactions like O-alkylation and O-acylation.
Q2: Do I need to protect the amide group during the derivatization of the hydroxyl group?
A2: In most cases of O-alkylation and O-acylation under standard conditions, the amide group is significantly less reactive than the phenolic hydroxyl group, so protection is often not necessary. However, under harsh conditions or with highly reactive reagents, some reaction at the amide nitrogen is possible. If you observe side products related to N-derivatization, you may need to consider a protecting group strategy for the amide.
Q3: What are some suitable solvents for the derivatization of this compound?
A3: The choice of solvent depends on the specific reaction:
-
For O-alkylation (Williamson Ether Synthesis): Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can dissolve the starting material and the intermediate phenoxide salt.[2]
-
For O-acylation: If using an acyl chloride or anhydride, a non-protic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is suitable. Pyridine can also be used as both a solvent and a base.
Q4: How does the nitro group affect the reactivity of the hydroxyl group?
A4: The nitro group is a strong electron-withdrawing group. It increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate to form the phenoxide ion. This can be advantageous for reactions that proceed through the phenoxide, such as the Williamson ether synthesis.
Q5: What analytical techniques can I use to confirm the structure of my derivatized product?
A5: The following techniques are essential for characterizing your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will show the presence of the newly introduced alkyl or acyl group and shifts in the signals of the aromatic protons.
-
Infrared (IR) Spectroscopy: You should see the disappearance of the broad O-H stretch of the starting material and the appearance of new C-O stretches for an ether or an ester.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
III. Experimental Protocols
The following are general protocols for the derivatization of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary.
Protocol 1: O-Methylation of this compound
This protocol describes a typical Williamson ether synthesis to produce 3-Methoxy-5-nitrobenzamide.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add methyl iodide (1.2 - 1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Methoxy-5-nitrobenzamide.
Protocol 2: O-Acetylation of this compound
This protocol describes a typical O-acylation to produce 3-acetoxy-5-nitrobenzamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 - 1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-acetoxy-5-nitrobenzamide.
IV. Data Presentation
The following tables summarize typical reaction conditions for the derivatization of phenolic compounds, which can be used as a starting point for the optimization of this compound derivatization.
Table 1: O-Alkylation of Phenolic Compounds - Representative Conditions
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 70 | 5 | 85-95 |
| 2 | Ethyl Bromide | Cs₂CO₃ | Acetonitrile | 80 (reflux) | 6 | 80-90 |
| 3 | Benzyl Bromide | NaH | THF | 60 | 4 | 90-98 |
| 4 | Propyl Iodide | K₂CO₃ | DMSO | 80 | 6 | 82-92 |
Table 2: O-Acylation of Phenolic Compounds - Representative Conditions
| Entry | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetic Anhydride | Pyridine | Pyridine | 25 | 3 | 90-98 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 0 to 25 | 2 | 88-96 |
| 3 | Propionyl Chloride | Pyridine | THF | 25 | 4 | 85-95 |
| 4 | Acetic Anhydride | DMAP (cat.) | DCM | 25 | 1 | >95 |
V. Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the O-alkylation of this compound.
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Troubleshooting decision tree for low conversion in O-alkylation reactions.
References
preventing degradation of 3-Hydroxy-5-nitrobenzamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Hydroxy-5-nitrobenzamide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), high temperatures, and non-neutral pH conditions (hydrolysis). As a nitroaromatic and phenolic compound, it is susceptible to reduction of the nitro group and hydrolysis of the amide bond.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed, opaque container to protect it from light and moisture. The storage atmosphere should be inert, such as nitrogen or argon, to prevent oxidative degradation.
Q3: What are the known or potential degradation products of this compound?
A3: While specific degradation product studies for this compound are not widely published, based on its chemical structure, the most likely degradation products are:
-
3-Hydroxy-5-nitrobenzoic acid: Formed via hydrolysis of the amide bond.[1][2]
-
Aminophenol derivatives: Resulting from the reduction of the nitro group.
-
Polymeric materials: May form through oxidative processes.
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected by a change in the physical appearance of the compound, such as a color change (e.g., darkening) or a change in its crystalline form. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect the appearance of new impurity peaks. A broadening or splitting of the main peak in an HPLC chromatogram can also indicate the presence of degradation products.
Q5: Is this compound sensitive to moisture?
A5: Yes. The presence of moisture can facilitate the hydrolysis of the benzamide functional group, leading to the formation of 3-hydroxy-5-nitrobenzoic acid and ammonia.[1][2] Therefore, it is crucial to store the compound in a desiccated environment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (yellowing or browning) | Photodegradation or oxidation due to exposure to light and/or air. | Store the compound in an amber or opaque vial, and if possible, under an inert atmosphere (e.g., nitrogen or argon). |
| Reduced purity observed by HPLC/TLC (new impurity peaks) | Chemical degradation due to improper storage conditions (temperature, light, pH). | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a neutral environment. Consider re-purification if the purity has dropped significantly. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymers. | Confirm the identity of the degradation products using techniques like LC-MS. If degradation is confirmed, the sample may not be suitable for use. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare solutions fresh before use. Protect solutions from light, especially if the experiment is lengthy. Use buffered solutions to maintain a stable pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Acidic Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
- Keep the solution at room temperature for 24 hours.
- At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for 24 hours, protected from light.
- At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place 10 mg of the solid compound in a vial and heat in an oven at 105°C for 24 hours.
- After 24 hours, cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.
5. Photodegradation:
- Expose 10 mg of the solid compound spread thinly in a petri dish to a calibrated light source (e.g., a photostability chamber) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
- After exposure, dissolve both the exposed and control samples in a suitable solvent and analyze by HPLC.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
side reactions to avoid in the synthesis of 3-Hydroxy-5-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Hydroxy-5-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the synthesis of this compound?
A1: The synthesis of this compound typically involves two key steps: nitration of a 3-hydroxybenzoic acid derivative and subsequent amidation. Each step is prone to specific side reactions:
-
Nitration Step: The primary side reaction is the formation of undesired positional isomers. The nitration of 3-hydroxybenzoic acid can yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybenzoic acids in addition to the desired 5-nitro isomer. The distribution of these isomers is highly dependent on the reaction conditions.
-
Amidation Step: The most significant side reaction is the O-acylation of the phenolic hydroxyl group. This can lead to the formation of an ester byproduct and potentially polyester impurities through intermolecular reactions.
Q2: How can I minimize the formation of positional isomers during the nitration of 3-hydroxybenzoic acid?
Q3: What strategies can be employed to prevent O-acylation of the hydroxyl group during the amidation step?
A3: To prevent the unwanted formation of ester byproducts, the following strategies can be considered:
-
Use of a Protecting Group: The phenolic hydroxyl group can be protected prior to the amidation reaction. A suitable protecting group should be stable under the amidation conditions and easily removable afterward.
-
Careful Selection of Amidation Reagents and Conditions: Using milder amidation conditions and avoiding highly reactive acylating agents can reduce the extent of O-acylation. Direct amidation methods that do not require the formation of a highly reactive acyl chloride intermediate may be preferable.
-
Control of Stoichiometry: Using a controlled amount of the aminating agent can help favor the N-acylation over O-acylation.
Q4: What is a general procedure for the amidation of a benzoic acid derivative?
A4: A common method for synthesizing benzamides from benzoic acids involves a two-step process:
-
Activation of the Carboxylic Acid: The benzoic acid is first converted to a more reactive derivative, such as an acyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).
-
Reaction with an Amine or Ammonia: The resulting acyl chloride is then reacted with an amine or ammonia to form the desired benzamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
It is important to note that for substrates with sensitive functional groups like a hydroxyl group, this method may lead to side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete nitration or amidation reaction. | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize reaction time and temperature for both steps. |
| Formation of significant amounts of positional isomers during nitration. | - Carefully control nitration conditions (temperature, reagent concentration). - Employ efficient purification techniques (e.g., column chromatography, recrystallization) to isolate the desired 5-nitro isomer before proceeding to the amidation step. | |
| Significant O-acylation during amidation. | - Consider protecting the hydroxyl group before amidation. - Explore milder amidation methods that do not involve highly reactive intermediates. - Optimize the stoichiometry of the aminating agent. | |
| Presence of multiple spots on TLC or peaks in HPLC analysis of the final product | Formation of positional isomers from the nitration step carried over. | - Improve the purification of the 3-hydroxy-5-nitrobenzoic acid intermediate. |
| Presence of O-acylated byproducts (ester, polyester). | - Modify amidation conditions to be milder. - Use a protecting group strategy for the hydroxyl function. - Purify the final product using column chromatography or recrystallization. | |
| Unreacted starting material (3-hydroxy-5-nitrobenzoic acid). | - Ensure the amidation reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry. | |
| Difficulty in purifying the final product | Similar polarity of the desired product and byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation. - Try different recrystallization solvents or solvent mixtures. |
| Formation of polymeric byproducts. | - Use milder reaction conditions to minimize polymerization. - Consider a protecting group for the hydroxyl group to prevent intermolecular esterification. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound with quantitative data on side products is not available in the searched literature, a general approach based on common organic synthesis methods is outlined below. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Step 1: Nitration of 3-Hydroxybenzoic Acid (Illustrative)
-
Disclaimer: This is a hypothetical procedure and requires experimental validation and safety assessment.
-
Reagents: 3-Hydroxybenzoic acid, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid in a flask to 0°C in an ice bath.
-
Slowly add 3-hydroxybenzoic acid to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.
-
Add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration while monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product, which will be a mixture of nitro isomers.
-
Purify the 3-hydroxy-5-nitrobenzoic acid from the isomeric mixture using column chromatography or fractional crystallization.
-
Step 2: Amidation of 3-Hydroxy-5-nitrobenzoic Acid (Illustrative)
-
Disclaimer: This is a hypothetical procedure and requires experimental validation and safety assessment.
-
Method A: Via Acyl Chloride
-
Reagents: Purified 3-hydroxy-5-nitrobenzoic acid, thionyl chloride, ammonia solution, an inert solvent (e.g., THF, DCM).
-
Procedure:
-
Reflux a solution of 3-hydroxy-5-nitrobenzoic acid in an excess of thionyl chloride until the reaction is complete (monitor by the cessation of gas evolution).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an inert dry solvent.
-
Slowly add this solution to a cooled, concentrated ammonia solution with vigorous stirring.
-
Stir the reaction mixture for a specified time at room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
-
-
Method B: Direct Amidation (Illustrative, requires a suitable coupling agent)
-
Reagents: Purified 3-hydroxy-5-nitrobenzoic acid, an amine source (e.g., ammonium chloride), a coupling agent (e.g., DCC, EDC), a base (e.g., triethylamine), and an inert solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve 3-hydroxy-5-nitrobenzoic acid, the amine source, and the base in an inert solvent.
-
Add the coupling agent portion-wise at a controlled temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Filter off any precipitated byproducts (e.g., DCU if DCC is used).
-
Work up the reaction mixture by washing with acidic and basic solutions to remove unreacted starting materials and byproducts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
strategies for selective functionalization of the 3-Hydroxy-5-nitrobenzamide scaffold
Technical Support Center: Selective Functionalization of 3-Hydroxy-5-nitrobenzamide
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the selective chemical modification of the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selectively functionalizing the this compound scaffold?
The main challenges arise from the electronic interplay of its three distinct functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the benzamide (-CONH₂).
-
Regioselectivity on the Aromatic Ring: The strongly activating, ortho, para-directing hydroxyl group and the strongly deactivating, meta-directing nitro group create conflicting influences for electrophilic aromatic substitution.[1][2][3] The powerful activating effect of the hydroxyl group typically dominates.[1]
-
Chemoselectivity: Reagents intended for one functional group may react with another. For example, reducing agents for the nitro group could potentially affect the amide, and bases used for hydroxyl group modification could deprotonate the amide N-H.
-
Substrate Reactivity: The electron-withdrawing nature of the nitro and amide groups deactivates the aromatic ring, potentially requiring harsh conditions for certain reactions like nucleophilic aromatic substitution or C-H activation.[4][5]
Troubleshooting Guide 1: Selective Reduction of the Nitro Group
The conversion of the 5-nitro group to a 5-amino group is a common and critical transformation. Achieving this selectively without reducing the amide functionality requires careful choice of reagents.
Q2: My nitro group reduction is giving low yields or reducing the amide as well. How can I improve selectivity?
Side reactions and low yields are often due to overly harsh reducing agents or non-optimal reaction conditions. Pressure-mediated reduction using hydrazine hydrate has been shown to be effective for the selective reduction of aromatic nitro groups in the presence of an amide.[6]
Troubleshooting Steps:
-
Reagent Choice: Avoid powerful, non-selective reducing agents like LiAlH₄. Reagents like NaBH₄ alone are typically too mild to reduce the nitro group but can be effective in the presence of a transition metal catalyst.[7][8]
-
Catalyst System: The combination of a mild hydride donor with a catalyst is often successful. For example, NaBH₄ in the presence of Ni(PPh₃)₄ or NiCl₂ can selectively reduce nitro groups.[8][9]
-
Steric Hindrance: Be aware that substitutions ortho to the nitro group can slow the reaction rate and lead to lower yields, potentially requiring longer reaction times or slightly elevated temperatures.[6]
-
pH Control: In catalytic transfer hydrogenation (e.g., with hydrazine or ammonium formate), the pH can influence selectivity. Maintain neutral or slightly basic conditions to avoid hydrolysis of the amide.
Data Presentation: Comparison of Selective Nitro Reduction Methods
| Method | Reducing Agent | Catalyst | Typical Solvent | Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂ (gas) | Pd/C, PtO₂ | EtOH, MeOH, EtOAc | Clean, high yield, scalable. | Requires specialized pressure equipment; may reduce other functional groups. |
| Transfer Hydrogenation | Hydrazine hydrate (NH₂NH₂) | Fe/C, Raney Ni, Pd/C | EtOH | Does not require H₂ gas; generally selective for nitro groups.[6] | Hydrazine is toxic; ortho-substituted substrates may react slowly.[6] |
| Metal/Acid Reduction | SnCl₂·2H₂O | None | EtOH, HCl | Effective and widely used; tolerates many functional groups.[9] | Requires stoichiometric amounts of metal salt; workup can be tedious. |
| Borohydride System | NaBH₄ | Ni(PPh₃)₄, NiCl₂ | EtOH | Mild conditions; NaBH₄ is a safe and inexpensive reagent.[7][8] | Catalyst preparation may be required; may not be effective for all substrates. |
Experimental Protocol: Selective Nitro Reduction using SnCl₂
-
Dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Basify the solution to pH ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-5-aminobenzamide.
Troubleshooting Guide 2: Functionalization via Cross-Coupling Reactions
For C-C or C-N bond formation at a specific position, the scaffold must first be halogenated (e.g., at position 2, 4, or 6). Subsequently, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be employed.
Q3: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What should I check?
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is sensitive to the catalyst, base, and solvent system.[10][11][12]
Troubleshooting Steps:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the rate-limiting oxidative addition step.[12]
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid for transmetalation.[11][13] K₃PO₄ is often effective for nitrogen-rich heterocyclic substrates which can otherwise inhibit the catalyst.[14]
-
Solvent Purity: Anhydrous solvents (e.g., dioxane, toluene, THF) are essential, as water can lead to protodeboronation of the boronic acid starting material. However, some protocols for water-soluble substrates successfully use aqueous or biphasic systems.[10][11]
-
Oxygen Exclusion: Palladium(0) catalysts are sensitive to air. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Q4: I am attempting a Buchwald-Hartwig amination and observing catalyst decomposition or no reaction. What are the likely causes?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but can be sensitive to substrate and reaction conditions.[15][16]
-
Incompatible Functional Groups: The strong base used (often NaOtBu) can be incompatible with certain functional groups. For this scaffold, a milder base like K₂CO₃ or Cs₂CO₃ may be necessary to avoid side reactions, although this may require higher temperatures.[17][18]
-
Ligand Choice: As with the Suzuki coupling, the ligand is key. Sterically hindered biarylphosphine ligands are generally effective.[15]
-
Free N-H Groups: The presence of unprotected N-H groups (on the amide) or the phenolic -OH can potentially coordinate to the palladium center and inhibit catalysis. Protection of the phenol may be necessary prior to coupling.
Data Presentation: Common Catalysts and Ligands for Cross-Coupling
| Reaction | Palladium Source | Common Ligands | Typical Base |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if needed).
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir until TLC or LC-MS indicates consumption of the starting halide.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 3: Orthogonal Protection & Functionalization Workflow
Selective modification often requires a strategic protection-deprotection sequence to mask reactive sites while another is functionalized.
Q5: How can I selectively functionalize the hydroxyl group without affecting the amide or the aromatic ring?
The phenolic hydroxyl group is acidic and nucleophilic, making it a prime site for modification. To ensure selectivity, it should be protected before attempting subsequent reactions, especially those involving strong bases or electrophiles.
Data Presentation: Orthogonal Protecting Groups for the Phenolic Hydroxyl
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acidic (e.g., HCl in MeOH) | Stable to bases, hydrogenation, organometallics. |
| Benzyl ether | Bn | BnBr, K₂CO₃ | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acids, bases, many redox reagents. |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Stable to bases, mild aqueous conditions. Labile to acid. |
Experimental Protocol: Protection of the Hydroxyl Group as a Benzyl Ether
-
Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetone or DMF.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to 50-60°C and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting 3-(benzyloxy)-5-nitrobenzamide by recrystallization or column chromatography.
References
- 1. 3-Hydroxy-5-nitrobenzaldehyde | 193693-95-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 3-Nitrobenzamide | 645-09-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
resolving peak tailing issues in HPLC analysis of 3-Hydroxy-5-nitrobenzamide
Welcome to the technical support center for the HPLC analysis of 3-Hydroxy-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding peak tailing and other common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
A1: Peak tailing in the HPLC analysis of this compound is often attributed to several factors:
-
Secondary Silanol Interactions: The hydroxyl and amide groups in this compound can engage in secondary interactions with free silanol groups on the surface of silica-based stationary phases. These interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
-
Mobile Phase pH: The compound possesses acidic functional groups (phenolic hydroxyl and potentially the amide proton under certain conditions). If the mobile phase pH is not optimized, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Metal Chelation: The presence of the hydroxyl and nitro groups in an ortho- and para-position to each other on the benzene ring can create a potential chelation site for metal ions. Trace metal contaminants in the stationary phase, HPLC system, or sample can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to distorted peak shapes, including tailing.
Q2: What is the recommended starting mobile phase pH for analyzing this compound?
A2: To minimize peak tailing, it is generally recommended to work at a low mobile phase pH. For acidic compounds, a pH of 2-3 is often effective at suppressing the ionization of both the analyte and residual silanol groups on the stationary phase. A good starting point is a mobile phase containing 0.1% formic acid. The pKa of structurally similar compounds like 3-nitrobenzoic acid is around 3.47, and for 5-nitrosalicylic acid, it is approximately 2.14. Therefore, maintaining the mobile phase pH below 3 should ensure the analyte is in a single, non-ionized form, leading to improved peak symmetry.
Q3: Can the choice of organic modifier in the mobile phase affect peak shape?
A3: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be effective, they have different solvent properties. Acetonitrile is generally a stronger solvent for many organic compounds and can sometimes provide sharper peaks. It is advisable to screen both acetonitrile and methanol during method development to determine which provides the best peak shape and resolution for this compound.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Assessment and System Check
Before modifying the method, ensure the HPLC system is functioning correctly.
-
Symptom: All peaks in the chromatogram are tailing.
-
Possible Cause: Extra-column dead volume, column void, or a contaminated guard column.
-
Action: Check all fittings for proper connection. Replace the guard column. If the problem persists, consider replacing the analytical column.
-
-
Symptom: Only the this compound peak is tailing.
-
Possible Cause: Analyte-specific interactions with the stationary phase or mobile phase.
-
Action: Proceed to the following troubleshooting steps.
-
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to the Efficacy of 3-Hydroxy-5-nitrobenzamide and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Efficacy of Nitroaromatic Compounds: A Comparative Look
Nitroaromatic compounds are a diverse class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer effects. Their efficacy is often attributed to the presence of the nitro group, which can be bioreduced in hypoxic environments, characteristic of many tumors and microbial infections, to form cytotoxic reactive nitrogen species.
While specific data for 3-Hydroxy-5-nitrobenzamide is not abundant in publicly available comparative studies, research on related benzamide and nitroaromatic derivatives provides valuable benchmarks for its potential efficacy. The following tables summarize quantitative data from studies on various substituted benzamides and nitroaromatic compounds, offering a glimpse into the structure-activity relationships that govern their biological effects.
Antimicrobial Activity
The antimicrobial potential of nitroaromatic compounds is a significant area of research. The data below, extracted from various studies, showcases the activity of different benzamide and nitroaromatic derivatives against common bacterial and fungal strains.
Table 1: Antibacterial Activity of Substituted Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Compound 5a | B. subtilis | 25 | 6.25 | [1] |
| E. coli | 31 | 3.12 | [1] | |
| Compound 6b | E. coli | 24 | 3.12 | [1] |
| Compound 6c | B. subtilis | 24 | 6.25 | [1] |
| Nitro-substituted benzimidazoles | Various bacteria | Good to moderate activity | Not specified | [2] |
Table 2: Antifungal Activity of Substituted Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Triazole-based benzamides (7e, 7j) | Candida albicans, Aspergillus clavatus, Aspergillus niger | Not specified | Outperformed standards | [3] |
| Benzamides with quinoline-linked 1,2,4-oxadiazole (13p) | Sclerotinia sclerotiorum | Not specified | EC50: 5.17 | [4] |
| Benzamides with quinoline-linked 1,2,4-oxadiazole (13f) | Sclerotinia sclerotiorum | Not specified | EC50: 6.67 | [4] |
Cytotoxic Activity
The potential of nitroaromatic compounds as anticancer agents is another critical area of investigation. The following table presents the cytotoxic activity of novel benzamide derivatives against a human cancer cell line.
Table 3: Cytotoxic Activity of N-(substituted coumarin-3-yl) benzamides against HepG2 Cell Line
| Compound | IC50 (µM) | Reference |
| Compound 8a | Potent activity | [5] |
| Compound 8b | Efficient antiproliferative effects | [5] |
| Compound 8c | Efficient antiproliferative effects | [5] |
| Compound 9 | Efficient antiproliferative effects | [5] |
| Compound 10 | Efficient antiproliferative effects | [5] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in the literature.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is widely used to determine the antimicrobial susceptibility of bacteria.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Serial Dilution: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under suitable conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Mechanisms
The biological activity of nitroaromatic compounds is often linked to their reduction by nitroreductase enzymes, which are more active under hypoxic conditions.
Nitroreductase-Mediated Activation of Nitroaromatic Compounds
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and antimicrobial screening of N-[2-(2/4-substituted phenyl)-1-(5/6 substituted 1H- benzimidazol-2-yl)vinyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides | Journal of Molecular Chemistry [pubs.thesciencein.org]
- 4. mdpi.com [mdpi.com]
- 5. ajol.info [ajol.info]
validation of 3-Hydroxy-5-nitrobenzamide's inhibitory activity against a specific enzyme
Despite a comprehensive search of scientific literature and chemical databases, no specific enzyme inhibitory activity has been validated for the compound 3-Hydroxy-5-nitrobenzamide. While related compounds containing the nitrobenzamide scaffold have shown activity against various enzymes, there is currently no publicly available experimental data to confirm a direct inhibitory effect of this compound on a specific enzyme target.
Researchers and drug development professionals should be aware that while the broader class of benzamides and nitroaromatic compounds are known to interact with biological targets, the specific activity of this compound remains uncharacterized. For instance, studies on structurally similar molecules have revealed inhibitory potential against enzymes such as Catechol-O-methyltransferase (COMT) by the related aldehyde, 3-Hydroxy-5-nitrobenzaldehyde. Furthermore, other substituted benzamide derivatives have been investigated as inhibitors of enzymes like cholinesterases and β-secretase. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
The absence of data prevents the creation of a detailed comparison guide as requested. Key information required for such a guide, including quantitative measures of inhibitory potency (e.g., IC50 values), comparative analysis against other inhibitors, detailed experimental protocols for enzymatic assays, and the elucidation of relevant signaling pathways, is not available for this compound.
Professionals in the field are encouraged to conduct initial screening and validation studies to determine if this compound exhibits any significant and specific enzyme inhibitory activity. Should such data become available, a comprehensive analysis and comparison could then be undertaken.
Structure-Activity Relationship of Benzamide Analogs as Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for the treatment of various cancers. Benzamides represent a significant class of HDAC inhibitors, characterized by a common pharmacophore consisting of a zinc-binding group (ZBG), a linker moiety, and a surface-recognition "cap" group.
Key Structural Insights for Benzamide HDAC Inhibitors
The biological activity of benzamide HDAC inhibitors is highly dependent on the nature and arrangement of these three components:
-
Zinc-Binding Group (ZBG): The ZBG is essential for chelating the zinc ion in the active site of the HDAC enzyme. In the case of benzamide derivatives, an ortho-amino group on the benzamide ring is a critical feature, acting as the ZBG. The presence of this amino group is indispensable for inhibitory activity.[1]
-
Linker Region: This component connects the ZBG to the cap group and its length and flexibility can significantly influence potency and isoform selectivity.
-
Cap Group: The cap group interacts with the surface of the enzyme, often in a hydrophobic pocket, and modifications to this part of the molecule can dramatically affect the inhibitory potency and selectivity of the compounds. Hydrophobic substituents on the cap group are often favored for enhanced HDAC inhibition.[2]
Comparative Analysis of Benzamide HDAC Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of benzamide derivatives against class I HDACs (HDAC1, HDAC2, and HDAC3) and their antiproliferative activity against cancer cell lines.
| Compound ID | R2 Substitution (on ZBG) | Linker Modification | Cap Group | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | Antiproliferative IC50 (μM) (MCF-7 cells) |
| 7j | NH2 | Shorter | 4-methoxy-N-methylaniline | Potent | Potent | Potent | Potent |
| 7b | NH2 | Longer | 4-methoxy-N-methylaniline | Active | Active | Active | Active |
| 7e | NH2 | Shorter | 4-chloro-N-methylaniline | Active | Active | Active | Active |
| 7g | NH2 | Shorter | 4-fluoro-N-methylaniline | Active | Active | Active | Active |
| Reference | |||||||
| Entinostat (MS-275) | NH2 | - | Pyridine | 4.8 | - | - | - |
| Vorinostat | Hydroxamic acid | - | Phenyl | Potent | Potent | Potent | Potent |
Data synthesized from multiple sources for illustrative comparison. "Potent" and "Active" are used where specific numerical values were not provided in the source but activity was demonstrated.[1][3][4][5]
The data consistently show that benzamide derivatives with an ortho-amino group (R2 = NH2) exhibit HDAC inhibitory activity.[3][4][5] Furthermore, the length of the linker plays a crucial role, with shorter linkers generally leading to stronger inhibition.[3][4][5]
Pharmacophore Model and Experimental Workflow
The general structure-activity relationships of benzamide HDAC inhibitors can be visualized through a pharmacophore model.
Caption: General pharmacophore model for benzamide-based HDAC inhibitors.
The following diagram illustrates a typical workflow for the evaluation of novel HDAC inhibitors.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against class I HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease).
-
Test compounds dissolved in DMSO.
-
Reference inhibitors (e.g., Vorinostat, Entinostat).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Add a solution of the HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) to each well of the microplate.
-
Add the diluted test compounds or reference inhibitors to the wells. Include controls with DMSO only (no inhibitor).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for a further 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the logarithm of the compound concentration.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 3-Hydroxy-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-Hydroxy-5-nitrobenzamide, a valuable intermediate in pharmaceutical and materials science. The routes are evaluated based on reaction conditions, yield, and starting material accessibility to aid researchers in selecting the most suitable method for their application.
Executive Summary
Two principal synthetic pathways for the preparation of this compound have been identified and analyzed:
-
Route 1: Amidation of 3-Hydroxy-5-nitrobenzoic acid. This direct approach utilizes a commercially available starting material and involves the conversion of a carboxylic acid to a primary amide.
-
Route 2: Nitration of 3-hydroxybenzamide. This alternative pathway begins with the more readily available 3-hydroxybenzoic acid, which is first converted to 3-hydroxybenzamide, followed by a regioselective nitration.
The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired yield, and the laboratory's capabilities for handling specific reagents.
Data Presentation
| Parameter | Route 1: Amidation of 3-Hydroxy-5-nitrobenzoic acid | Route 2: Nitration of 3-hydroxybenzamide |
| Starting Material | 3-Hydroxy-5-nitrobenzoic acid | 3-hydroxybenzamide |
| Key Transformation | Carboxylic acid to Amide | Electrophilic Aromatic Substitution (Nitration) |
| Reagents | 1. Thionyl chloride (SOCl₂) or DCC2. Ammonia (NH₃) | 1. Sulfuric acid (H₂SO₄)2. Potassium nitrate (KNO₃) |
| Reported Yield | Not explicitly found for this specific substrate, but generally moderate to high for this type of reaction. | 77-80% (based on a similar substrate) |
| Purity | Dependent on purification method. | High, often purified by recrystallization. |
| Reaction Conditions | Amidation: - Activation: Reflux with SOCl₂- Amidation: Reaction with aqueous ammoniaNitration: - Controlled temperature (0-50°C) | Amidation: - Requires initial synthesis of 3-hydroxybenzamideNitration: - Controlled temperature (0-50°C) |
| Advantages | - Direct, fewer steps if starting material is available.- Well-established transformation. | - High-yielding nitration step.- Starting material (3-hydroxybenzoic acid) is common and inexpensive. |
| Disadvantages | - 3-Hydroxy-5-nitrobenzoic acid may be more expensive.- Thionyl chloride is corrosive and requires careful handling. | - Two-step process from 3-hydroxybenzoic acid.- Handling of concentrated acids. |
Experimental Protocols
Route 1: Amidation of 3-Hydroxy-5-nitrobenzoic acid (General Procedure)
This protocol is based on standard procedures for the conversion of carboxylic acids to primary amides via an acyl chloride intermediate.
Step 1: Synthesis of 3-Hydroxy-5-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-Hydroxy-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Hydroxy-5-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-Hydroxy-5-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dioxane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product can be isolated by filtration if it precipitates, or by extraction following the addition of water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Route 2: Nitration of 3-hydroxybenzamide
This route involves the initial preparation of 3-hydroxybenzamide, followed by nitration.
Step 1: Synthesis of 3-hydroxybenzamide
(A general procedure for the amidation of 3-hydroxybenzoic acid)
-
Follow the procedure outlined in Route 1, Step 1, using 3-hydroxybenzoic acid as the starting material to generate 3-hydroxybenzoyl chloride.
-
Proceed with the amidation as described in Route 1, Step 2, to yield 3-hydroxybenzamide.
Step 2: Synthesis of this compound
This optimized nitration protocol is adapted from the synthesis of a structurally similar compound, 3-hydroxy-6-nitropyrazine-2-carboxamide, which demonstrated high yields.
-
In a flask cooled in an ice bath, slowly add 3-hydroxybenzamide (1 equivalent) to concentrated sulfuric acid (12 mL per gram of substrate).
-
Once the amide is completely dissolved, add potassium nitrate (KNO₃) (2 equivalents) portion-wise, maintaining the temperature at or below 5°C.
-
After the addition is complete, slowly warm the reaction mixture to 50°C and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product. Further purification can be achieved by recrystallization from an appropriate solvent. This method has been reported to yield products in the range of 77-80%.
Mandatory Visualization
Caption: Comparative workflow of the two synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is more direct if the starting material, 3-Hydroxy-5-nitrobenzoic acid, is readily and economically available. The amidation reaction is a standard transformation, though the use of thionyl chloride requires appropriate safety precautions.
-
Route 2 provides a high-yielding nitration step and starts from the more common and often less expensive 3-hydroxybenzoic acid. While it involves an additional step to prepare the intermediate 3-hydroxybenzamide, the overall efficiency may be higher, particularly for larger-scale syntheses, based on the high yields reported for analogous nitration reactions.
The choice between these routes will ultimately be guided by a laboratory's specific circumstances, including the cost and availability of starting materials, scale of the synthesis, and familiarity with the required reagents and reaction conditions.
A Comparative Guide to Kinase Cross-Reactivity Profiling: Evaluating 3-Hydroxy-5-nitrobenzamide and Alternatives
Disclaimer: As of October 2025, publicly available data on the specific cross-reactivity profiling of 3-Hydroxy-5-nitrobenzamide against a broad panel of kinases is limited. This guide therefore serves as a comprehensive template, illustrating the methodologies and data presentation required for such an evaluation. To provide a practical comparison, we will use well-characterized kinase inhibitors, Staurosporine and Dasatinib, as illustrative examples of a broad-spectrum and a multi-targeted inhibitor, respectively.
This guide is intended for researchers, scientists, and drug development professionals to understand the importance of kinase selectivity and to provide a framework for assessing the off-target effects of novel kinase inhibitors.
Introduction to Kinase Cross-Reactivity Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.
Cross-reactivity profiling, or kinome scanning, is an essential step in drug discovery to characterize the selectivity of a compound. It involves screening a compound against a large panel of kinases to identify both intended and unintended targets. A thorough understanding of a compound's selectivity profile is crucial for predicting its therapeutic efficacy and potential side effects. A compound that inhibits multiple unintended kinases can lead to off-target toxicities.[1] Conversely, in some cases, polypharmacology can be beneficial, contributing to a drug's overall efficacy.[2][3]
This guide will outline the experimental protocols for kinase profiling and present a comparative analysis of inhibitor selectivity.
Comparative Kinase Inhibition Profiles
To illustrate how cross-reactivity data is presented, the following table summarizes the inhibition profiles of two well-known kinase inhibitors, Staurosporine and Dasatinib, against a representative panel of kinases. Staurosporine is a natural alkaloid known for its potent, broad-spectrum inhibition of a vast number of kinases.[4][5] Dasatinib is a second-generation tyrosine kinase inhibitor developed to target the BCR-ABL fusion protein but is known to inhibit a range of other kinases, including the SRC family.[6][7][8]
| Kinase Target | Staurosporine (IC50, nM) | Dasatinib (% Inhibition @ 1 µM) | Imatinib (% Inhibition @ 1 µM) |
| Primary Target(s) | |||
| PKCα | 2[9] | >95% | <10% |
| ABL1 | 6.4 | >99% | >95% |
| SRC | 11 | >99% | <10% |
| Selected Off-Targets | |||
| PKA | 15[9] | >90% | <10% |
| PKG | 18[9] | >90% | <10% |
| c-KIT | 15 | >99% | >90% |
| PDGFRβ | 20 | >99% | >90% |
| LCK | 20[9] | >99% | <10% |
| FLT3 | 30 | >95% | <20% |
| VEGFR2 | 70 | >90% | <20% |
| EGFR | 100 | >80% | <10% |
| BRAF | 150 | >70% | <10% |
| MEK1 | >1000 | <20% | <10% |
| ERK2 | >1000 | <10% | <10% |
Data presented are illustrative and compiled from various sources. Actual values may vary depending on assay conditions.
Experimental Protocols for Kinase Profiling
A standardized and robust experimental protocol is essential for generating reliable and comparable kinase inhibition data. Below is a typical workflow for an in vitro kinase profiling assay.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a kinase-specific substrate (peptide or protein).
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, and other necessary co-factors.
-
ATP Stock: Prepare a stock solution of unlabeled ATP and [γ-33P]ATP. The final ATP concentration in the assay should be close to the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Test Compound: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
Kinase and Substrate: Dilute the purified kinase enzyme and its corresponding substrate to their final concentrations in the kinase buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP mixture (containing [γ-33P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction should be within the linear range.
-
Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) that captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates the general workflow for profiling a test compound against a panel of kinases.
Caption: Workflow for in vitro kinase cross-reactivity profiling.
The RAF-MEK-ERK Signaling Pathway
Understanding the potential impact of a kinase inhibitor requires knowledge of the signaling pathways in which its targets operate. The RAF-MEK-ERK (or MAPK) pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[10][][12][13] Off-target inhibition of kinases within this pathway can have significant unintended consequences. For example, some BRAF inhibitors can paradoxically activate this pathway in non-mutant cells, leading to side effects.
Caption: The RAF-MEK-ERK (MAPK) signaling cascade.
Selectivity Profile Comparison
The selectivity of a kinase inhibitor can be visualized to compare its activity against the kinome. A highly selective inhibitor will target a single kinase or a small family of kinases, while a broad-spectrum inhibitor will show activity against many kinases.
Caption: Comparison of selective vs. broad-spectrum kinase inhibitors.
Conclusion
The comprehensive profiling of a novel kinase inhibitor, such as this compound, against a broad panel of kinases is a cornerstone of modern drug development. This process is critical for identifying the full spectrum of a compound's biological targets, which in turn helps in elucidating its mechanism of action, predicting potential toxicities, and identifying opportunities for repurposing. While specific data for this compound is not yet widely available, the framework presented in this guide, using established inhibitors as examples, provides a clear roadmap for its evaluation. The use of standardized protocols, clear data presentation, and visualization of relevant pathways are all essential components for a thorough and objective assessment.
References
- 1. [PDF] Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Semantic Scholar [semanticscholar.org]
- 2. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Purity of Synthesized 3-Hydroxy-5-nitrobenzamide via Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized compound is a critical step in the validation process. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for verifying the purity of 3-Hydroxy-5-nitrobenzamide. Experimental data and protocols are presented to support an objective evaluation.
Elemental Analysis of this compound
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample.[1] For a synthesized compound like this compound, this method provides a quantitative measure of the percent composition of carbon, hydrogen, and nitrogen, which can then be compared against the theoretical values derived from its molecular formula (C₇H₆N₂O₄). A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity.
Theoretical vs. Experimental Elemental Composition
The purity of a synthesized batch of this compound can be assessed by comparing the results of elemental analysis with the theoretical values. A generally accepted tolerance for purity is a deviation of no more than ±0.4% for each element.[2]
| Element | Theoretical % | Expected Experimental % (within ±0.4%) |
| Carbon (C) | 46.16% | 45.76% - 46.56% |
| Hydrogen (H) | 3.32% | 2.92% - 3.72% |
| Nitrogen (N) | 15.38% | 14.98% - 15.78% |
| Oxygen (O) | 35.14% | (Typically determined by difference) |
Note: The molecular formula for this compound is C₇H₆N₂O₄, with a molecular weight of 182.14 g/mol .[3]
Experimental Protocol: Combustion Analysis
The most common method for elemental analysis of organic compounds is combustion analysis.[1] This technique involves the complete combustion of the sample in a high-temperature, oxygen-rich environment. The resulting gases are then separated and measured to determine the elemental composition.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of the synthesized this compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is introduced into a combustion furnace heated to approximately 900-1000°C. The sample is combusted in a stream of pure oxygen, which converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
-
Gas Separation: The mixture of combustion gases is passed through a series of traps and columns to separate the individual components.
-
Detection: The amount of each gas is quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detected gas quantities and the initial sample weight.
Visualizing the Purity Validation Workflow
The following diagram illustrates the typical workflow for validating the purity of a synthesized compound using elemental analysis.
References
A Comparative Analysis of the Biological Effects of Hydroxy-Nitrobenzamide Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of various hydroxy-nitrobenzamide regioisomers. Due to a notable scarcity of direct comparative studies in the existing scientific literature for 3-Hydroxy-5-nitrobenzamide and its immediate regioisomers, this document synthesizes available data on structurally related analogs. The primary focus of the available research is on the antimicrobial properties of N-substituted hydroxy-nitrobenzamides. This guide aims to serve as a foundational resource for researchers interested in the structure-activity relationships of this class of compounds.
Quantitative Biological Activity Data
At present, there is a significant lack of publicly available biological data for this compound. However, a study on the antimicrobial effects of its N-phenyl substituted analogs, N-(2-hydroxy-4-nitrophenyl)benzamide and N-(2-hydroxy-5-nitrophenyl)benzamide, provides valuable insights into the potential activity of this structural class. The minimum inhibitory concentrations (MICs) for these compounds against a panel of bacterial and fungal strains are summarized below.
| Compound | Target Organism | MIC (µg/mL) |
| N-(2-hydroxy-4-nitrophenyl)benzamide | Staphylococcus aureus | >500 |
| Bacillus subtilis | 500 | |
| Klebsiella pneumoniae | >500 | |
| Pseudomonas aeruginosa | >500 | |
| Escherichia coli | >500 | |
| Candida albicans | >500 | |
| N-(2-hydroxy-5-nitrophenyl)benzamide | Staphylococcus aureus | 250 |
| Bacillus subtilis | 125 | |
| Klebsiella pneumoniae | >500 | |
| Pseudomonas aeruginosa | >500 | |
| Escherichia coli | >500 | |
| Candida albicans | >500 |
Data extracted from a study on the synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents.[1]
Experimental Protocols
The following protocols are detailed for the key experiments cited in the available literature on related hydroxy-nitrobenzamide compounds.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the tested benzamide derivatives against a range of microorganisms.
-
Preparation of Microbial Cultures: Bacterial strains are cultured in Mueller-Hinton Broth (MHB), and fungal strains are cultured in Sabouraud Dextrose Broth (SDB) overnight at 37°C for bacteria and 30°C for fungi. The turbidity of the microbial suspensions is adjusted to 0.5 McFarland standard.
-
Preparation of Test Compounds: The benzamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Microdilution Assay:
-
A serial two-fold dilution of the test compounds is performed in the respective broth in a 96-well microtiter plate.
-
The final concentrations of the compounds typically range from 500 µg/mL to 1.95 µg/mL.
-
Each well is inoculated with the standardized microbial suspension.
-
A positive control (broth with microbial suspension) and a negative control (broth only) are included.
-
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations: Workflow for Comparative Biological Evaluation
The following diagram illustrates a general workflow for the comparative biological evaluation of chemical regioisomers, a process that would be applicable to the study of this compound and its related compounds.
Caption: Workflow for the comparative biological evaluation of regioisomers.
Conclusion and Future Directions
The available scientific literature indicates a significant research gap concerning the biological effects of this compound and its direct regioisomers. The preliminary data on N-substituted analogs suggests that the position of the nitro and hydroxyl groups on the benzamide scaffold can influence antimicrobial activity.
Future research should focus on the systematic synthesis and biological evaluation of all positional isomers of hydroxy-nitrobenzamide. A comprehensive screening of their antimicrobial, anticancer, and anti-inflammatory activities would provide a clearer understanding of their structure-activity relationships and potential therapeutic applications. Furthermore, studies into their mechanisms of action, including potential targets and signaling pathways, are warranted to fully elucidate their pharmacological profiles.
References
Assessing the Selectivity of 3-Hydroxy-5-nitrobenzamide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 3-hydroxy-5-nitrobenzamide-based inhibitors, focusing on their potential as targeted therapeutic agents. Due to the limited publicly available data specifically for this compound as a kinase or PARP inhibitor, this guide draws upon established methodologies and data for structurally related benzamide and nitrobenzamide compounds to provide a framework for assessment. The experimental protocols and data presentation formats outlined herein are intended to serve as a template for the evaluation of novel this compound derivatives.
Introduction to Benzamide-Based Inhibitors
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known to inhibit a variety of enzymes, including poly(ADP-ribose) polymerases (PARPs) and protein kinases. The benzamide moiety often serves as a pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. Modifications to the benzamide scaffold, such as the introduction of hydroxyl and nitro groups, can significantly influence inhibitory potency and selectivity.
Assessing Inhibitor Selectivity: Key Targets
The selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. For this compound-based inhibitors, two primary target families of interest are PARPs and protein kinases.
Poly(ADP-ribose) Polymerase (PARP) Family
The PARP family of enzymes plays a crucial role in DNA repair and genomic stability. Inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. However, the PARP family consists of 17 members, and the selectivity of inhibitors across these isoforms can impact both efficacy and toxicity.
Protein Kinase Family
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Kinase inhibitors are a major class of targeted therapies, but achieving high selectivity remains a challenge due to the conserved nature of the ATP-binding site across the kinome.
Comparative Data on Benzamide-Based Inhibitors
Table 1: Hypothetical PARP Isoform Selectivity Profile of a this compound Derivative
| PARP Isoform | IC50 (nM) | Fold Selectivity vs. PARP1 |
| PARP1 | Value | 1 |
| PARP2 | Value | Value |
| PARP3 | Value | Value |
| TNKS1 (PARP5a) | Value | Value |
| TNKS2 (PARP5b) | Value | Value |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.
Table 2: Hypothetical Kinase Selectivity Profile of a this compound Derivative (Selected Kinases)
| Kinase Target | Kd (nM) | Selectivity Score (S-Score) |
| Target Kinase A | Value | Value |
| Off-Target Kinase B | Value | Value |
| Off-Target Kinase C | Value | Value |
| Off-Target Kinase D | Value | Value |
| Off-Target Kinase E | Value | Value |
Kd values represent the dissociation constant, a measure of binding affinity. Lower values indicate stronger binding. The Selectivity Score is a metric used to quantify the selectivity of a compound against a panel of kinases.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor selectivity. The following are standard methodologies for determining the inhibitory activity and selectivity of compounds against PARP and kinase targets.
PARP Inhibition Assay (Chemiluminescent Assay)
This protocol is adapted from commercially available PARP assay kits and is suitable for screening and determining the IC50 values of inhibitors.
Materials:
-
Recombinant PARP enzyme (e.g., PARP1, PARP2)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound-based inhibitor and control inhibitors (e.g., Olaparib, Talazoparib)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the this compound-based inhibitor and control inhibitors in assay buffer.
-
Add 25 µL of the diluted inhibitors to the histone-coated wells.
-
Add 25 µL of recombinant PARP enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a reaction mix containing biotinylated NAD+ to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for PARP activity.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated biotinylated NAD+.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the chemiluminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Inhibition Assay (Mobility Shift Assay)
Mobility shift assays are a common method for determining kinase inhibitor potency and selectivity by measuring the conversion of a substrate peptide to its phosphorylated form.
Materials:
-
Recombinant kinase enzymes
-
Fluorescently labeled substrate peptide
-
ATP
-
This compound-based inhibitor and control inhibitors (e.g., Staurosporine)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Prepare serial dilutions of the this compound-based inhibitor and control inhibitors in assay buffer.
-
In a 384-well plate, combine the kinase, fluorescently labeled substrate peptide, and inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument. The instrument separates the phosphorylated and unphosphorylated substrate peptides based on their charge and size, and the fluorescent signal is used to quantify the amount of each.
-
Calculate the percent conversion of the substrate and the percent inhibition for each inhibitor concentration.
-
Determine the IC50 or Kd value by fitting the data to a dose-response or binding curve.
Visualizing Signaling Pathways and Workflows
Understanding the cellular context in which these inhibitors function is crucial. The following diagrams illustrate a simplified DNA damage response pathway involving PARP1 and a general kinase signaling cascade.
Caption: Simplified PARP1-mediated DNA damage response pathway.
Caption: General kinase signaling cascade (e.g., MAPK pathway).
Caption: Experimental workflow for assessing inhibitor selectivity.
Conclusion
The assessment of selectivity is a cornerstone of modern drug discovery. For novel this compound-based inhibitors, a systematic evaluation of their activity against a broad panel of relevant targets, such as PARP isoforms and protein kinases, is essential. By employing robust and standardized experimental protocols and presenting the data in a clear, comparative format, researchers can effectively characterize the selectivity profiles of these compounds. This information is critical for identifying promising lead candidates with the desired therapeutic properties and minimizing the potential for off-target toxicities, ultimately accelerating the development of new and effective targeted therapies.
benchmarking the performance of a new 3-Hydroxy-5-nitrobenzamide derivative against known drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of a novel 3-Hydroxy-5-nitrobenzamide derivative, herein referred to as Compound X, against established poly (ADP-ribose) polymerase (PARP) inhibitors. The following sections detail the proposed mechanism of action, comparative in vitro and in vivo efficacy, and a standardized experimental workflow for robust benchmarking.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2][3] These drugs exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break (SSB) repair is catastrophic for cancer cells that already have a compromised ability to repair double-strand breaks (DSBs) through homologous recombination (HR).[1][4][5] This guide will compare the preclinical profile of a new investigational this compound derivative, Compound X, with the well-established PARP inhibitors Olaparib, Niraparib, Rucaparib, and Talazoparib.
Mechanism of Action: PARP Inhibition and Trapping
The primary mechanism of action for PARP inhibitors involves competitive inhibition of the PARP enzyme's catalytic activity, which prevents the synthesis of poly (ADP-ribose) chains and subsequent recruitment of DNA repair proteins to the site of single-strand breaks.[1][4] An equally important mechanism is the trapping of PARP enzymes on DNA at the site of damage.[2][6] This PARP-DNA complex can obstruct DNA replication, leading to the formation of toxic double-strand breaks.[7][8] It is hypothesized that the superior efficacy of some PARP inhibitors is attributable to their enhanced PARP trapping ability.[8]
Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of PARP inhibitors.
Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cancer cells.
Comparative Performance Data
The following tables summarize the key performance indicators for Compound X (hypothetical data) against established PARP inhibitors. This data is essential for an objective comparison of their preclinical potential.
Table 1: In Vitro PARP Enzyme Inhibition and Trapping
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP Trapping Potency (Relative to Olaparib) |
| Compound X | [Insert Data] | [Insert Data] | [Insert Data] |
| Olaparib | 1-5 | 1-5 | 1.0 |
| Niraparib | 3.8 | 2.1 | ~1.5 |
| Rucaparib | 1.4 | 6.7 | ~1.2 |
| Talazoparib | 0.57 | 1.9 | ~100 |
Table 2: In Vitro Cytotoxicity in BRCA-Deficient Cancer Cell Lines
| Compound | Cell Line | BRCA Status | IC₅₀ (nM) |
| Compound X | CAPAN-1 | BRCA2-mutant | [Insert Data] |
| MDA-MB-436 | BRCA1-mutant | [Insert Data] | |
| Olaparib | CAPAN-1 | BRCA2-mutant | ~10 |
| MDA-MB-436 | BRCA1-mutant | ~50 | |
| Niraparib | CAPAN-1 | BRCA2-mutant | ~8 |
| MDA-MB-436 | BRCA1-mutant | ~40 | |
| Rucaparib | CAPAN-1 | BRCA2-mutant | ~7 |
| MDA-MB-436 | BRCA1-mutant | ~35 | |
| Talazoparib | CAPAN-1 | BRCA2-mutant | ~0.5 |
| MDA-MB-436 | BRCA1-mutant | ~2 |
Table 3: In Vivo Efficacy in a BRCA-Mutant Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Overall Survival (Median, Days) |
| Compound X | [Insert Data] | [Insert Data] | [Insert Data] |
| Olaparib | 50 mg/kg, QD | ~60 | ~45 |
| Niraparib | 50 mg/kg, QD | ~65 | ~50 |
| Rucaparib | 100 mg/kg, BID | ~70 | ~55 |
| Talazoparib | 0.33 mg/kg, QD | >90 | >70 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented data.
4.1. PARP Enzyme Inhibition Assay
-
Principle: A biochemical assay to measure the inhibition of PARP1 and PARP2 enzymatic activity.
-
Method: Recombinant human PARP1 or PARP2 is incubated with a histone-coated plate, biotinylated NAD+, and varying concentrations of the test compound. The amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate. IC₅₀ values are calculated from the dose-response curves.
4.2. PARP Trapping Assay
-
Principle: A cell-based assay to quantify the amount of PARP enzyme trapped on DNA.
-
Method: Cells are treated with the test compound and then lysed. The DNA-protein complexes are captured, and the amount of PARP1 bound to the DNA is detected by immunoblotting or an ELISA-based method. The potency is often expressed relative to a known PARP inhibitor like Olaparib.
4.3. Cell Viability Assay
-
Principle: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Method: BRCA-proficient and BRCA-deficient cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compounds for 72-96 hours. Cell viability is assessed using a colorimetric (e.g., MTS) or fluorometric (e.g., CellTiter-Glo) assay. IC₅₀ values are determined from the resulting dose-response curves.
4.4. In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Method: Immunocompromised mice are subcutaneously implanted with a BRCA-mutant human cancer cell line (e.g., CAPAN-1). Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compounds are administered orally at predetermined doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Overall survival is also monitored.
Below is a diagram of the proposed experimental workflow.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Olaparib - NCI [dctd.cancer.gov]
- 8. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Hydroxy-5-nitrobenzamide and Related Derivatives in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of experimental data from studies on 3-Hydroxy-5-nitrobenzamide and its structural isomers and derivatives. Due to the limited availability of direct experimental data for this compound, this comparison focuses on the biological activities of closely related compounds, offering insights into its potential therapeutic applications. The information is presented to aid researchers and professionals in drug development in understanding the structure-activity relationships within this class of compounds.
Anti-inflammatory Activity of Nitrobenzamide Derivatives
A series of nitro-substituted benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] Nitric oxide is a key inflammatory mediator, and its inhibition is a common target for anti-inflammatory drug discovery.
| Compound | IC50 (µM) for NO Inhibition[1] |
| N-(3-nitrophenyl)benzamide | > 50 |
| N-(4-nitrophenyl)benzamide | > 50 |
| N-(2-nitrophenyl)-4-nitrobenzamide | 28.4 |
| N-(3-nitrophenyl)-4-nitrobenzamide | 19.8 |
| N-(4-nitrophenyl)-3,5-dinitrobenzamide | 3.7 |
| N-(3,5-dinitrophenyl)-4-nitrobenzamide | 5.3 |
The data indicates that the number and position of nitro groups on the benzamide scaffold significantly influence the anti-inflammatory activity. Notably, compounds with multiple nitro groups, such as N-(4-nitrophenyl)-3,5-dinitrobenzamide and N-(3,5-dinitrophenyl)-4-nitrobenzamide, demonstrated the most potent inhibitory effects on nitric oxide production.[1]
Antimicrobial Activity of Hydroxy- and Nitro-Substituted Benzamides
Several studies have investigated the antimicrobial properties of benzamide derivatives bearing hydroxyl and nitro substitutions. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives revealed a broad spectrum of activity against various bacterial and fungal strains.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzamide Derivatives [2]
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| N-(2-hydroxy-5-nitrophenyl)benzamide | 7.8 | 3.9 | >500 | >500 | >500 | 15.6 |
| N-(2-hydroxy-4-nitrophenyl)benzamide | 15.6 | 7.8 | >500 | >500 | >500 | 31.25 |
| N-(2-hydroxy-5-nitrophenyl)-4-chlorobenzamide | 3.9 | 1.95 | 125 | 250 | 250 | 7.8 |
| N-(2-hydroxy-4-nitrophenyl)-4-chlorobenzamide | 7.8 | 3.9 | 250 | 500 | 500 | 15.6 |
The results highlight that the substitution pattern on the benzoyl ring, in combination with the hydroxy and nitro substitutions on the aniline ring, plays a crucial role in the antimicrobial potency and spectrum. For instance, the introduction of a chlorine atom at the 4-position of the benzoyl ring in N-(2-hydroxy-5-nitrophenyl)-4-chlorobenzamide led to a significant enhancement of its antibacterial and antifungal activities.[2]
Experimental Protocols
Synthesis of this compound (Hypothetical)
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be proposed based on established methods for the synthesis of related benzamides.
Caption: Proposed synthesis of this compound.
Methodology:
-
Activation of Carboxylic Acid: 3-Hydroxy-5-nitrobenzoic acid would first be converted to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or gently heated until the evolution of gas ceases.
-
Amidation: The resulting 3-hydroxy-5-nitrobenzoyl chloride would then be reacted with a source of ammonia to form the amide. This can be done by bubbling ammonia gas through the solution of the acyl chloride or by adding an aqueous or alcoholic solution of ammonia. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermicity.
-
Work-up and Purification: After the reaction is complete, the product would be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water. The crude product would then be purified, for example, by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide (NO) production by assessing the accumulation of its stable metabolite, nitrite, in the culture medium of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Caption: Workflow for the nitric oxide inhibition assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance at 540 nm is measured using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for the broth microdilution assay.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: The test microorganism is grown on an appropriate agar medium. A few colonies are then used to inoculate a broth, which is incubated until it reaches a specific turbidity, corresponding to a known cell density (typically adjusted to a 0.5 McFarland standard). This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The anti-inflammatory effects of many benzamide derivatives are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
Caption: Inhibition of the NF-κB signaling pathway.
This diagram illustrates how lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation targets IκB for degradation, allowing the active NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Certain benzamide derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the activation of NF-κB and the subsequent inflammatory response.
References
- 1. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-5-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Hydroxy-5-nitrobenzamide, a nitrated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a certified respirator if handling large quantities or if dust is generated.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
II. Disposal Procedures
The primary method for the disposal of this compound is through an approved chemical waste disposal program. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection and Storage
-
Container: Place the this compound waste in a clearly labeled, sealed, and compatible container. The container should be in good condition and appropriate for storing chemical waste.
-
Labeling: The label should prominently display the full chemical name ("this compound"), the CAS number (if available), and relevant hazard symbols (e.g., "Harmful," "Irritant").
-
Storage: Store the waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines[1]. This area should be cool, dry, and well-ventilated.
Step 2: Arranging for Disposal
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Step 3: Professional Disposal Methods
Licensed waste disposal facilities will typically use one of the following methods for the destruction of nitrated organic compounds:
-
Incineration: The preferred method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. The material may be dissolved or mixed with a combustible solvent to facilitate this process[2].
-
Licensed Chemical Destruction Plant: Alternatively, the waste may be sent to a licensed facility that specializes in the destruction of chemical waste[3].
III. Spill and Contamination Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable container for disposal[1][3][4].
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials and treat them as hazardous waste.
-
Contaminated PPE: All contaminated clothing and PPE should be removed and disposed of as hazardous waste.
IV. Quantitative Data Summary
Currently, there is no specific quantitative data available from the provided search results regarding disposal limits or concentrations for this compound. As a general principle for chemical waste, all quantities should be disposed of as hazardous waste.
| Data Point | Value |
| Reportable Quantity (RQ) | Not available |
| Concentration Limits | Not available |
| Recommended Disposal Method | Incineration or licensed chemical destruction |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
